molecular formula C10H16O4 B182368 (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid CAS No. 15177-66-9

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Cat. No.: B182368
CAS No.: 15177-66-9
M. Wt: 200.23 g/mol
InChI Key: FAFFYFMLKGDSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid (CAS 15177-66-9) is a high-purity, chiral organic compound defined by its trans-configuration on the cyclohexane ring. This stereospecific structure, with one carboxylic acid and one ethyl ester functional group, makes it a valuable and versatile building block (synthon) in organic synthesis and medicinal chemistry research . With a molecular formula of C10H16O4 and a molecular weight of 200.23 g/mol, this compound serves as a critical intermediate in the design and synthesis of complex molecules . Its defined trans- geometry is particularly valuable for creating structurally constrained targets, which is a common requirement in pharmaceutical development. Researchers utilize this dicarboxylic acid derivative as a precursor for the construction of active pharmaceutical ingredients (APIs), catalysts, and other advanced materials where a specific three-dimensional shape is critical for activity . The compound is characterized by its specific optical rotation, and its structure can be verified by techniques such as NMR and mass spectrometry. It is recommended to store the material sealed in a dry environment at room temperature to maintain stability and purity . Handling and Safety: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (MSDS) for detailed hazard and handling information. Synonyms: trans-4-Ethoxycarbonylcyclohexanecarboxylic acid; Monoethyl trans-1,4-cyclohexanedicarboxylate; 1,4-Cyclohexanedicarboxylic acid, monoethyl ester, trans- .

Properties

IUPAC Name

4-ethoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFFYFMLKGDSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304828
Record name (1R,4R)-4-(ETHOXYCARBONYL)CYCLOHEXANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15177-66-9
Record name (1R,4R)-4-(ETHOXYCARBONYL)CYCLOHEXANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Abstract

This compound is a dicarboxylic acid monoester featuring a cyclohexane scaffold. This structure is of significant interest to researchers in medicinal chemistry and material science, serving as a versatile building block for more complex molecules. A thorough understanding of its physicochemical properties is paramount for its effective application, particularly in drug development, where parameters such as solubility, lipophilicity, and ionization state govern a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of their implications within the context of drug discovery.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a stereoisomer of a substituted cyclohexane ring, with both the carboxylic acid and the ethoxycarbonyl groups in an equatorial position, resulting in a trans configuration.

  • IUPAC Name: (1R,4R)-4-ethoxycarbonylcyclohexane-1-carboxylic acid[1]

  • CAS Number: 15177-66-9[1]

  • Molecular Formula: C₁₀H₁₆O₄[1]

  • Chemical Structure:

    
    
    

Core Physicochemical Properties

The behavior of a molecule in both chemical and biological systems is dictated by its intrinsic physicochemical properties. The following table summarizes the key computed and experimental data for this compound. It is important to note that while many properties can be accurately predicted computationally, experimental verification remains the gold standard.

PropertyValueSource / Method
Molecular Weight 200.23 g/mol Computed (PubChem)[1]
XLogP3-AA (LogP) 1.2Computed (PubChem)[1]
Melting Point No data availableN/A[2]
Boiling Point No data availableN/A[2]
Topological Polar Surface Area (TPSA) 63.6 ŲComputed (PubChem)[1]
Hydrogen Bond Donors 1Computed (PubChem)[1]
Hydrogen Bond Acceptors 4Computed (PubChem)[1]
Rotatable Bonds 3Computed (PubChem)[1]
pKa No data availableN/A
Aqueous Solubility No data availableN/A

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of a molecule, confirming its structure and purity. While specific experimental spectra for this exact compound are not widely published, its expected spectral characteristics can be reliably predicted based on its functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions for its functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band from approximately 2500-3300 cm⁻¹.[3][4] Two distinct carbonyl (C=O) stretching peaks are anticipated: one for the carboxylic acid dimer around 1710 cm⁻¹ and another for the ester at a slightly higher frequency, typically 1730-1750 cm⁻¹.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will feature a highly deshielded, broad singlet for the carboxylic acid proton (δ > 10 ppm). The ethoxy group will present as a quartet (~4.1 ppm) for the -OCH₂- protons and a triplet (~1.2 ppm) for the -CH₃ protons. The protons on the cyclohexane ring will appear in the δ 1.0-2.5 ppm range, with their specific chemical shifts and coupling patterns dictated by their axial or equatorial positions.[6]

    • ¹³C NMR: The spectrum will show distinct signals for the two carbonyl carbons (acid and ester) in the δ 170-180 ppm range. The carbon of the ethoxy group (-OCH₂) will be around δ 60 ppm, while the methyl carbon (-CH₃) will be upfield around δ 14 ppm. The carbons of the cyclohexane ring will resonate in the δ 25-45 ppm range.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 200. Key fragmentation patterns would likely include the loss of the ethoxy group (-OC₂H₅, Δm/z = 45) and the carboxylic acid group (-COOH, Δm/z = 45).

Experimental Methodologies for Property Determination

For drug development professionals, robust and reproducible experimental methods are critical. The following section details standard operating procedures for determining key physicochemical properties that lack public data.

Workflow for Experimental Property Determination

The following diagram outlines the logical flow for characterizing a new chemical entity like the topic compound.

G cluster_synthesis Compound Acquisition cluster_physchem Physicochemical Profiling cluster_application Application & Modeling Synthesis Synthesis & Purification QC QC (NMR, MS, Purity) Synthesis->QC MP Melting Point QC->MP Characterize Solubility Aqueous Solubility QC->Solubility Characterize pKa pKa Determination QC->pKa Characterize LogP LogP Measurement QC->LogP Characterize ADMET In Silico ADMET Modeling MP->ADMET Input Data Solubility->ADMET Input Data Formulation Pre-formulation Studies Solubility->Formulation pKa->ADMET Input Data LogP->ADMET Input Data

Caption: Workflow for physicochemical characterization.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method (OECD Guideline 105) to determine the aqueous solubility. The causality behind this method is to allow a compound to reach thermodynamic equilibrium between its solid phase and a saturated aqueous solution.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 24 hours in the same temperature-controlled environment for the undissolved solid to sediment. Alternatively, centrifuge the sample at high speed to pellet the solid.

  • Sampling & Dilution: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase for the chosen analytical method.

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Validation: The final solubility is reported as the average of at least three replicate experiments.

Protocol 2: Determination of Lipophilicity (LogP)

The partition coefficient (LogP) between n-octanol and water is a critical measure of a drug's lipophilicity, influencing its ability to cross biological membranes.

Methodology:

  • Pre-saturation: Prepare solutions of n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of the two solvents and allowing the phases to separate overnight. This step is critical to prevent volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of the compound in the water-saturated n-octanol.

  • Partitioning: In a glass vial, combine a known volume of the stock solution with a known volume of the n-octanol-saturated water (typically a 1:1 or 2:1 volume ratio).

  • Equilibration: Seal the vial and shake vigorously for 1-2 hours. Subsequently, centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using HPLC-UV or a similar quantitative technique.

  • Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: P = [Concentration]octanol / [Concentration]water LogP = log₁₀(P)

Protocol 3: Determination of Acidity Constant (pKa)

The pKa value indicates the strength of the carboxylic acid. This is crucial as the ionization state of a drug at physiological pH (around 7.4) dictates its solubility, permeability, and target binding.

Methodology (Potentiometric Titration):

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent like methanol or DMSO may be used if aqueous solubility is low, but its effect must be accounted for.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH electrode and a micro-burette.

  • Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the titration curve, where the equivalence point is the peak.

Relevance in Drug Discovery and Development

The physicochemical properties of a compound are foundational to its potential as a therapeutic agent. They directly influence its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7]

Lipinski's Rule of 5 Analysis

Lipinski's Rule of 5 provides a set of guidelines to assess the "drug-likeness" of a molecule for oral bioavailability.[8] Let's evaluate this compound against these rules:

  • Molecular Weight ≤ 500: 200.23 g/mol (✓ Pass )

  • LogP ≤ 5: 1.2 (Computed) (✓ Pass )

  • Hydrogen Bond Donors ≤ 5: 1 (✓ Pass )

  • Hydrogen Bond Acceptors ≤ 10: 4 (✓ Pass )

The compound comfortably meets all of Lipinski's criteria, suggesting it possesses a favorable physicochemical profile for development as an orally administered drug.

Relationship Between Properties and Drug-Likeness

G MW Molecular Weight (200.23) Absorption Absorption MW->Absorption Size LogP LogP (1.2) Permeability Permeability LogP->Permeability Lipophilicity Metabolism Metabolism LogP->Metabolism Lipophilicity pKa pKa (Acidic) Solubility Aqueous Solubility pKa->Solubility pH-dependence pKa->Absorption Ionization Solubility->Absorption Dissolution TPSA TPSA (63.6 Ų) TPSA->Permeability Polarity ADMET_node Drug-Likeness (ADMET Profile) Excretion Excretion

Caption: Interplay of physicochemical properties and ADMET.

  • Solubility & Absorption: Adequate aqueous solubility is a prerequisite for a drug to dissolve in the gastrointestinal tract before it can be absorbed. The presence of both a polar carboxylic acid and a more nonpolar ester group suggests a balanced solubility profile.

  • pKa & Ionization: As a carboxylic acid, this compound will be largely ionized at the physiological pH of the intestines (~6.0-7.5), which typically enhances aqueous solubility but can decrease passive membrane permeability.

  • LogP & Permeability: The computed LogP of 1.2 indicates a balanced lipophilicity. This is often considered a "sweet spot" for oral drugs, as it is high enough to support membrane permeation but not so high as to cause poor solubility or high metabolic clearance.[7]

Conclusion

References

  • This compound | C10H16O4 | CID 296933 - PubChem. National Center for Biotechnology Information. [Link]

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH. National Institutes of Health. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. NovAliX. (2024). [Link]

  • Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry. Waring, M. J. (2023). Drug Discovery and Development. Royal Society of Chemistry. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Chemistry LibreTexts. (2024). [Link]

  • Carbonyl compounds - IR - spectroscopy. University of Warsaw. [Link]

Sources

An In-Depth Technical Guide to (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid: A Chiral Building Block for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid, a key chiral building block in modern pharmaceutical research and development. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, structural characterization, and strategic applications, underpinning its value in the creation of complex, stereochemically defined active pharmaceutical ingredients (APIs).

Core Compound Identification and Physicochemical Properties

This compound is a stereochemically pure derivative of cyclohexane-1,4-dicarboxylic acid. The trans configuration of the carboxylic acid and ethoxycarbonyl groups at the 1 and 4 positions, combined with the specific (1R,4R) chirality, provides a rigid and well-defined three-dimensional scaffold. This structural rigidity is highly desirable in drug design as it can lead to higher binding affinity and selectivity for biological targets.

Chemical Structure:

Caption: 2D and 3D representations of this compound.

Table 1: Physicochemical and Identification Data

PropertyValueSource
CAS Number 15177-66-9[1]
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1]
IUPAC Name (1R,4R)-4-(ethoxycarbonyl)cyclohexane-1-carboxylic acid[1]
Appearance White to off-white solid (predicted)
Chirality (1R,4R)

Synthesis and Chiral Resolution: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and logical pathway begins with the readily available starting material, trans-1,4-cyclohexanedicarboxylic acid, which can be synthesized from terephthalic acid.[2][3] The key challenges in this synthesis are the selective mono-esterification and the resolution of the enantiomers.

Proposed Synthetic Pathway

A plausible and efficient synthesis route involves three main stages:

  • Hydrogenation of Terephthalic Acid: Production of cis and trans-1,4-cyclohexanedicarboxylic acid.

  • Isomerization: Conversion of the cis/trans mixture to the thermodynamically more stable trans isomer.

  • Mono-esterification: Selective esterification of one of the carboxylic acid groups.

  • Chiral Resolution: Separation of the racemic mixture of the trans-monoester.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Mono-esterification (Adapted from Methyl Ester Synthesis)

The following protocol is adapted from a known procedure for the synthesis of the corresponding methyl ester and is expected to yield the desired ethyl ester with minor modifications.[4]

Objective: To synthesize racemic trans-4-(ethoxycarbonyl)cyclohexanecarboxylic acid from trans-1,4-cyclohexanedicarboxylic acid.

Materials:

  • trans-1,4-Cyclohexanedicarboxylic acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Separatory Funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend trans-1,4-cyclohexanedicarboxylic acid (1 equivalent) in a mixture of anhydrous ethanol (excess, e.g., 5-10 equivalents) and toluene (as a co-solvent to aid in water removal).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the desired level of mono-esterification is achieved, minimizing the formation of the di-ester.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted dicarboxylic acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude racemic trans-4-(ethoxycarbonyl)cyclohexanecarboxylic acid.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Chiral Resolution Strategy

The separation of the racemic mixture is a critical step to obtain the enantiomerically pure (1R,4R) isomer. A well-established method for the resolution of carboxylic acids is through the formation of diastereomeric salts using a chiral amine as a resolving agent.[3]

Principle: The racemic carboxylic acid is reacted with a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine) to form a mixture of two diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a strong acid to liberate the enantiomerically pure carboxylic acid.

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Spectroscopic and Analytical Characterization

Precise analytical data is crucial for confirming the structure and purity of this compound. While experimental spectra for this specific compound are not widely published, reliable predictions can be made based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • ~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • 4.12 ppm (q, 2H, J = 7.1 Hz): Methylene protons of the ethyl ester (-OCH₂CH₃).

  • 2.2-2.4 ppm (m, 2H): Methine protons on the cyclohexane ring adjacent to the carbonyl groups (CH-COOH and CH-COOEt).

  • 1.9-2.1 ppm (m, 4H): Axial protons on the cyclohexane ring.

  • 1.4-1.6 ppm (m, 4H): Equatorial protons on the cyclohexane ring.

  • 1.25 ppm (t, 3H, J = 7.1 Hz): Methyl protons of the ethyl ester (-OCH₂CH₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • ~182 ppm: Carboxylic acid carbonyl carbon (-C OOH).

  • ~175 ppm: Ester carbonyl carbon (-C OOEt).

  • ~60.5 ppm: Methylene carbon of the ethyl ester (-OC H₂CH₃).

  • ~42 ppm: Methine carbons of the cyclohexane ring (-C H-COOH and -C H-COOEt).

  • ~28 ppm: Methylene carbons of the cyclohexane ring.

  • ~14.2 ppm: Methyl carbon of the ethyl ester (-OCH₂C H₃).

Note: These are predicted chemical shifts and may vary slightly in experimental conditions. Online prediction tools can provide a good estimation of the expected spectra.[5][6][7][8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak, although it may be of low intensity. The fragmentation pattern will be characteristic of a cyclohexyl monoester carboxylic acid.

Expected Fragmentation Pathways:

  • Loss of an ethoxy group (-OC₂H₅): [M - 45]⁺

  • Loss of ethanol (-C₂H₅OH): [M - 46]⁺

  • Loss of the carboxylic acid group (-COOH): [M - 45]⁺

  • Cleavage of the cyclohexane ring: Characteristic fragments for cyclohexyl derivatives.[9][10][11]

Applications in Drug Development

The rigid, stereochemically defined cyclohexane core of this compound makes it a valuable building block in the synthesis of APIs. Chiral cyclohexane derivatives are integral components of numerous drugs, where the specific stereochemistry is critical for efficacy and safety.[12][13]

Key Advantages in API Synthesis:

  • Stereochemical Control: The fixed (1R,4R) configuration allows for the synthesis of enantiomerically pure drug candidates, which is a regulatory requirement and crucial for selective interaction with biological targets.

  • Structural Scaffold: The cyclohexane ring provides a non-aromatic, lipophilic scaffold that can be used to orient functional groups in a precise spatial arrangement for optimal binding to enzyme active sites or receptors.

  • Versatility: The two distinct functional groups, a carboxylic acid and an ester, allow for orthogonal chemical modifications. The carboxylic acid can be readily converted to amides, while the ester can be hydrolyzed to the di-acid or reduced to an alcohol, providing multiple avenues for further molecular elaboration.

Examples of Related Structures in Pharmaceuticals:

While specific drugs containing this exact molecule may not be widely disclosed, numerous APIs incorporate the trans-1,4-disubstituted cyclohexane motif. For instance, derivatives of trans-4-aminocyclohexanecarboxylic acid are used as intermediates in the synthesis of Janus kinase (JAK) inhibitors and other pharmacologically active compounds.[14] The structural principles that make these related compounds valuable are directly applicable to this compound.

Conclusion

This compound is a high-value chiral intermediate with significant potential in the synthesis of complex, next-generation pharmaceuticals. Its well-defined stereochemistry and versatile functionality provide medicinal chemists with a powerful tool for constructing novel molecular architectures. A thorough understanding of its synthesis, characterization, and strategic application is essential for leveraging its full potential in drug discovery and development programs. This guide provides a foundational framework for researchers and scientists working with this and related chiral building blocks.

References

  • CN103539660A - Method of preparing trans-1,4-cyclohexane dicarboxylic acid from hybrid.... Google Patents.
  • Technical Profile of Chiral Cyclohexane Derivative (CAS 365997-33-7): A Key Intermediate for Pharmaceutical Synthesis . Jeci. Available at: [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning . University of Alberta Libraries. Available at: [Link]

  • This compound . PubChem. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry . Michigan State University. Available at: [Link]

  • Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... . ResearchGate. Available at: [Link]

  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule . YouTube. Available at: [Link]

  • (1S,2S)-4-Cyclohexene-1,2-dicarboxylicacid | C8H10O4 | MD Topology | NMR . MDAT. Available at: [Link]

  • 1H and 13 C NMR Chemical Shift Prediction Models . Edwin. Available at: [Link]

  • A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives.
  • Enzymatic strategies for asymmetric synthesis . PubMed Central. Available at: [Link]

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
  • US4348410A - Cyclohexane carboxylic acid derivatives. Google Patents.
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts . Available at: [Link]

  • Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction . Organic Chemistry Portal. Available at: [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control . PubMed. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. Google Patents.
  • WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. Google Patents.
  • (1r,4r)-4-Formylcyclohexane-1-carboxylic acid . PubChem. Available at: [Link]

  • Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media . MDPI. Available at: [Link]

  • 1,4-Cyclohexanedicarboxylic acid . PubChem. Available at: [Link]

  • 1,4-Cyclohexanedicarboxylic acid . SIELC Technologies. Available at: [Link]

Sources

The Untapped Therapeutic Potential of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (1R,4R)-4-(ethoxycarbonyl)cyclohexanecarboxylic acid scaffold, a conformationally restricted alicyclic core, presents a compelling yet underexplored platform for the development of novel therapeutics. Its rigid trans-diequatorial stereochemistry offers a unique three-dimensional arrangement for appended pharmacophores, potentially leading to enhanced target specificity and improved pharmacokinetic profiles. While direct biological data on derivatives of this specific diester is nascent, the broader class of cyclohexanecarboxylic acid derivatives has demonstrated significant promise across diverse therapeutic areas, including oncology, inflammation, and metabolic diseases. This in-depth technical guide will synthesize the existing knowledge on related cyclohexanecarboxylic acid analogues to illuminate the potential biological activities of this compound derivatives. We will delve into the synthetic rationale, key biological targets, and structure-activity relationships of pertinent examples, providing a strategic roadmap for researchers and drug development professionals to unlock the therapeutic value of this versatile scaffold.

Introduction: The Strategic Advantage of the Cyclohexane Core in Medicinal Chemistry

The cyclohexane ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to introduce conformational rigidity and three-dimensional diversity into drug candidates. Unlike flexible aliphatic chains, the cyclohexane scaffold restricts the spatial orientation of substituents, which can lead to a more precise interaction with biological targets and a reduction in off-target effects. The trans-1,4-disubstituted pattern, as seen in this compound, is particularly advantageous as it places the two functional groups on opposite sides of the ring in a diequatorial orientation, minimizing steric hindrance and providing distinct vectors for chemical elaboration.

This guide will explore the latent potential of derivatives based on the this compound core by examining the established biological activities of analogous structures. We will focus on key therapeutic areas where cyclohexanecarboxylic acid derivatives have shown promise, providing a foundation for future drug discovery efforts.

Synthetic Strategies and Chemical Tractability

The this compound core is readily accessible through various synthetic routes, often starting from p-aminobenzoic acid or other commercially available materials. The presence of two distinct carbonyl functionalities—an ester and a carboxylic acid—allows for orthogonal chemical modifications, a crucial feature for the construction of diverse chemical libraries for biological screening.

General Synthetic Workflow

A generalized synthetic approach to derivatize the this compound scaffold is outlined below. This workflow highlights the versatility of the core molecule for creating a diverse range of analogues.

G A Starting Material: This compound B Amide Coupling (Carboxylic Acid Moiety) A->B HBTU, DIEA C Ester Hydrolysis/Reduction (Ethoxycarbonyl Moiety) A->C 1. LiOH 2. LiAlH4 or DIBAL-H E Amide Derivatives B->E F Alcohol/Aldehyde Derivatives C->F D Diverse Amine Library D->B H Final Biologically Active Compounds E->H G Further Functionalization F->G G->H

Caption: Generalized synthetic workflow for the derivatization of this compound.

Protocol: Amide Synthesis from this compound

This protocol details a standard procedure for the synthesis of amide derivatives, a common and effective strategy for exploring the biological potential of carboxylic acid-containing scaffolds.

Materials:

  • This compound

  • Desired amine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HBTU (1.2 eq) and DIEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Potential Biological Activities: Inferences from Structurally Related Compounds

While direct biological testing of this compound derivatives is not extensively documented, the proven activities of analogous cyclohexane and cyclohexene carboxylic acid derivatives provide a strong rationale for their investigation in several key therapeutic areas.

Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation is a hallmark of numerous diseases. Derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to possess significant anti-inflammatory properties. For instance, a series of new amidrazone derivatives containing this moiety demonstrated potent inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-10 in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[1] The rigid cyclohexene ring is believed to correctly orient the pharmacophoric groups for optimal interaction with their biological targets.

Furthermore, quinic acid (1,3,4,5-tetrahydroxy-1-cyclohexanecarboxylic acid) derivatives have been identified as orally active anti-inflammatory agents that act by inhibiting the pro-inflammatory transcription factor NF-κB.[2] This suggests that the cyclohexane carboxylic acid scaffold can serve as a template for the development of novel anti-inflammatory drugs.

The this compound core, with its defined stereochemistry, could be an excellent starting point for creating more selective and potent anti-inflammatory agents. The ester and acid functionalities provide handles for introducing moieties known to interact with key inflammatory targets.

Anticancer Activity

The cyclohexane and cyclohexene core structures are present in a number of compounds with demonstrated anticancer activity. For example, certain cyclohexene carboxylic acid derivatives have been synthesized and shown to be potent antitumor agents.[3] Additionally, a series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives were found to induce apoptosis in various cancer cell lines, with one compound exhibiting promising activity against a breast cancer cell line.[4]

A derivative of zeylenone, a natural product containing a polyoxygenated cyclohexene, demonstrated anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest.[5][6] This highlights the potential of the cyclohexene scaffold to interfere with cell cycle progression in cancer cells.

Table 1: Anticancer Activity of Selected Cyclohexane-1-carboxamide Derivatives [4]

CompoundCancer Cell LineIC50 (µM)
5i MCF-7 (Breast)3.25
DoxorubicinMCF-7 (Breast)6.77

The data in Table 1 clearly indicates that derivatives of the cyclohexane carboxamide scaffold can possess potent anticancer activity, even surpassing that of established chemotherapeutic agents in certain contexts.[4] The rigid (1R,4R) scaffold could be utilized to design novel anticancer agents with improved selectivity for tumor cells.

Metabolic Disease Targets: DGAT1 Inhibition

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis, and its inhibition is a promising strategy for the treatment of obesity and related metabolic disorders. A series of isoxazole and thiazole analogs incorporating a cyclohexane carboxylic acid head group have been identified as potent DGAT1 inhibitors.[7] The cyclohexane carboxylic acid moiety was found to be crucial for activity.

This finding strongly suggests that derivatives of this compound could be explored as potential DGAT1 inhibitors. The defined stereochemistry of the (1R,4R) core could lead to derivatives with enhanced potency and selectivity for DGAT1.

G cluster_0 Potential Therapeutic Areas cluster_1 Core Scaffold A Anti-inflammatory Activity B Anticancer Activity C Metabolic Diseases (e.g., DGAT1 Inhibition) D (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid Derivatives D->A Analogy to Cyclohex-1-ene-1-carboxylic acid and Quinic Acid Derivatives D->B Analogy to Cyclohexene Carboxylic Acid and Cyclohexane-1-carboxamide Derivatives D->C Analogy to Cyclohexane Carboxylic Acid Head Groups in DGAT1 Inhibitors

Caption: Logical relationship between the core scaffold and potential therapeutic applications based on analogous structures.

Structure-Activity Relationship (SAR) Insights and Future Directions

While a detailed SAR for derivatives of this compound is yet to be established, valuable insights can be gleaned from related series of compounds. For the amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, the nature and position of substituents on the appended aromatic rings were found to significantly influence their anti-inflammatory and antiproliferative activities.[1] This underscores the importance of systematic modification of the moieties attached to the cyclohexane core.

Future research should focus on:

  • Systematic Derivatization: Synthesizing libraries of amides, esters, and other analogues by modifying both the carboxylic acid and the ethoxycarbonyl groups of the parent molecule.

  • Biological Screening: Evaluating these new derivatives in a panel of assays relevant to inflammation, cancer, and metabolic diseases.

  • Stereochemical Importance: Investigating the biological activities of the corresponding cis-isomers to understand the role of the defined trans-stereochemistry.

  • Computational Modeling: Employing molecular docking and other computational tools to predict the binding modes of the designed derivatives with their putative biological targets and to guide further synthetic efforts.

Conclusion

The this compound scaffold represents a promising, yet largely untapped, resource for the discovery of new therapeutic agents. By leveraging the wealth of information on the biological activities of structurally related cyclohexanecarboxylic acid derivatives, researchers can strategically design and synthesize novel compounds with the potential for potent and selective activity in oncology, inflammation, and metabolic diseases. The rigid stereochemistry and chemical tractability of this core make it an ideal starting point for the development of next-generation therapeutics. This guide provides a foundational framework to inspire and direct future research in this exciting area of medicinal chemistry.

References

  • Paprocka, R., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(8), 3451. [Link]

  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
  • Shin, S., et al. (2018). Anticancer activities of cyclohexenone derivatives. Journal of Cancer Prevention, 23(3), 147-154.
  • He, S. (2013). Discovery of Quinic Acid Derivatives as Oral Anti-inflammatory Agents. UTHSC Digital Commons. [Link]

  • Turkson, J., et al. (2014). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1195–1200. [Link]

  • Abdalla, W. A., et al. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 34(2), 856-868. [Link]

  • Wang, Y., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1326245. [Link]

  • Wang, Y., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. PubMed. [Link]

  • ResearchGate. (2015). Synthesis and Antiinflammatory Activity of 3-Thiabis(cyclohexanecarboxylic) Acid Derivatives. [Link]

  • PubChem. (1r,4r)-4-Formylcyclohexane-1-carboxylic acid. [Link]

  • PubMed. (2012). 7-O-Arylmethylgalangin as a novel scaffold for anti-HCV agents. [Link]

  • ResearchGate. (2022). Chemical structures of some clinically used antiviral drugs. [Link]

  • National Institutes of Health. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. [Link]

  • PubMed. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. [Link]

  • PubMed. (1995). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. [Link]

  • PubMed Central. (2018). Symmetric Anti-HCV Agents: Synthesis, Antiviral Properties, and Conformational Aspects of Core Scaffolds. [Link]

  • National Institutes of Health. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. [Link]

  • ResearchGate. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • MDPI. (2017). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. [Link]

  • PubMed. (2014). Phenolcarboxylic acids from medicinal herbs exert anticancer effects through disruption of COX-2 activity. [Link]

  • MDPI. (2023). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. [Link]

  • Pulsus Group. (2018). Synthesis and biological importance of amide analogues. [Link]

  • Google Patents. (2021).

Sources

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid: A Linchpin in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a chiral building block of significant interest in the pharmaceutical industry. Its rigid, stereochemically defined cyclohexane scaffold makes it an invaluable component in the synthesis of complex therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and stereoselective synthesis of this compound, with a particular focus on its critical role in the development of the Janus kinase (JAK) inhibitor, Oclacitinib.

Introduction to a Key Chiral Synthon

This compound, with the CAS number 15177-66-9, is a dicarboxylic acid monoester derivative of cyclohexane.[1] The trans configuration of the ethoxycarbonyl and carboxylic acid groups at the 1 and 4 positions, combined with the specific (1R,4R) stereochemistry, provides a conformationally constrained three-dimensional structure that is highly sought after in drug design. This defined geometry allows for precise spatial orientation of functional groups, which is crucial for effective binding to biological targets.

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C10H16O4[1]
Molecular Weight 200.23 g/mol [1]
CAS Number 15177-66-9[1]
Appearance White solid

Historical Context and Discovery

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of stereoselective synthesis methods for substituted cyclohexanes. Early synthetic work on related cyclohexanecarboxylic acid derivatives can be traced back to the mid-20th century, with publications such as a 1974 article in Tetrahedron Letters describing the synthesis of a similar compound, 1-ethoxycarbonyl-cyclohexane-1-carboxylic acid.[2] However, the specific isolation and characterization of the (1R,4R) enantiomer gained prominence with the increasing demand for enantiomerically pure building blocks in the synthesis of modern pharmaceuticals. Its significance became particularly evident with the development of Oclacitinib.

Stereoselective Synthesis Strategies

The primary challenge in the synthesis of this compound lies in the precise control of its stereochemistry. The synthesis of trans-1,4-disubstituted cyclohexanes can be complex, as catalytic hydrogenation of the corresponding aromatic precursors often favors the formation of the cis isomer. Therefore, methods to either directly synthesize the trans isomer or to efficiently resolve a racemic mixture are critical.

Two principal strategies have emerged for obtaining the enantiomerically pure (1R,4R) isomer: chiral resolution of a racemic mixture and enzymatic desymmetrization.

Chiral Resolution of Racemic trans-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

This classical approach involves the separation of a racemic mixture of the trans isomers.[3] The process typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties, such as solubility.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation: A racemic mixture of trans-4-(ethoxycarbonyl)cyclohexanecarboxylic acid is dissolved in a suitable solvent. A stoichiometric amount of a chiral amine, such as (S)-phenylethylamine, is added to the solution to form diastereomeric salts.[4]

  • Fractional Crystallization: The solvent is slowly evaporated, or the solution is cooled, to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution first. The efficiency of this separation is dependent on the differential solubility of the two diastereomers.[4]

  • Isolation and Liberation of the Enantiomer: The crystallized diastereomeric salt is isolated by filtration. The salt is then treated with an acid to protonate the carboxylate and a base to neutralize the chiral amine, liberating the desired enantiomerically enriched this compound.

  • Purification: The final product is purified by recrystallization or chromatography to achieve high enantiomeric excess.

G

Caption: Workflow for Chiral Resolution.

Enzymatic Methods

Biocatalysis offers a highly efficient and environmentally friendly alternative for obtaining enantiomerically pure compounds. Enzymatic resolution or desymmetrization of a prochiral precursor can provide direct access to the desired stereoisomer. For instance, lipases can be used for the kinetic resolution of racemic esters or alcohols, which are precursors to the target carboxylic acid.[5]

Another powerful enzymatic approach involves the stereoselective reduction of a prochiral ketone, such as 4-oxocyclohexanecarboxylic acid, to a chiral hydroxy acid, which can then be further functionalized.[6] Transaminases have also been employed for the dynamic kinetic resolution of substituted cyclohexylamines, demonstrating the versatility of enzymes in achieving high stereoselectivity on the cyclohexane ring.[7]

Experimental Protocol: Enzymatic Kinetic Resolution

  • Substrate Preparation: A racemic mixture of a precursor, such as trans-4-(hydroxycarbonyl)cyclohexylmethanol, is prepared.

  • Enzymatic Acetylation: The racemic alcohol is dissolved in an appropriate organic solvent, and a lipase, such as Amano Lipase AK from Pseudomonas fluorescens, is added along with an acyl donor like vinyl acetate.[5]

  • Stereoselective Reaction: The enzyme selectively acetylates one enantiomer of the alcohol at a much faster rate than the other, leading to a mixture of an enantioenriched acetate and the unreacted, enantioenriched alcohol.

  • Separation: The resulting mixture of the acetylated and unreacted alcohols is separated using standard chromatographic techniques.

  • Conversion to Carboxylic Acid: The separated, enantiomerically pure alcohol is then oxidized to the corresponding carboxylic acid, yielding the desired this compound.

G

Caption: Enzymatic Kinetic Resolution Workflow.

Application in Drug Development: The Synthesis of Oclacitinib

The most prominent application of this compound is as a crucial intermediate in the synthesis of Oclacitinib.[8][9][10] Oclacitinib (marketed as Apoquel®) is a Janus kinase (JAK) inhibitor used for the treatment of allergic dermatitis in dogs.[11][] The trans stereochemistry of the cyclohexane ring in Oclacitinib is essential for its biological activity, and the (1R,4R) configuration is specifically required.

The synthesis of Oclacitinib involves the coupling of the chiral cyclohexane core with the pyrrolo[2,3-d]pyrimidine pharmacophore. This compound serves as a precursor to the chiral amine that is a key component of the Oclacitinib structure.

G

Caption: Role in Oclacitinib Synthesis.

The carboxylic acid moiety of this compound can be converted to an amine through various synthetic transformations, such as the Curtius rearrangement. Subsequent modification and coupling with the heterocyclic core lead to the final Oclacitinib molecule. The use of this enantiomerically pure building block ensures that the final drug substance has the correct stereochemistry, which is critical for its safety and efficacy.

Conclusion

This compound has transitioned from a specialized chemical entity to a cornerstone in the synthesis of modern pharmaceuticals. Its history is a testament to the advancements in stereoselective synthesis, particularly in the realm of chiral resolutions and enzymatic transformations. The critical role of this compound in the synthesis of Oclacitinib underscores the importance of well-defined chiral building blocks in drug discovery and development. As the demand for stereochemically complex drugs continues to grow, the significance of synthons like this compound will undoubtedly continue to increase.

References

  • CN107365312A - A kind of new method for preparing Oclacitinib - Google Patents.
  • This compound | C10H16O4 | CID 296933 - PubChem. Available at: [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. Available at: [Link]

  • Chemical structure of oclacitinib. Oclacitinib is a cyclohexylamino pyrrolopryimidine. - ResearchGate. Available at: [Link]

  • Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. - RTI International. Available at: [Link]

  • Chiral resolution - Wikipedia. Available at: [Link]

  • 1-ethoxycarbonyl-cyclohexane-1-carboxylic acid - Chemical Synthesis Database. Available at: [Link]

  • Oclacitinib Intermediates | High-Quality API Intermediates | SS Pharma. Available at: [Link]

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents.
  • Oclacitinib Maleate | C19H27N5O6S | CID 44631937 - PubChem. Available at: [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed. Available at: [Link]

  • Applications of chiral naphthyloxycyclohexanols in deracemization of α-substituted carboxylic acids by dynamic thermodynamic resolution - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions - MDPI. Available at: [Link]

  • CN107365312B - A new method for preparing Oclacitinib - Google Patents.

Sources

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Introduction

This compound is a dicarboxylic acid monoester derivative of cyclohexane. Its bifunctional nature, containing both a carboxylic acid and an ester group, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established chemical safety principles and data from analogous chemical structures.

Chemical Identification and Properties

Proper identification is the first step in chemical safety. The following table summarizes the key identifiers and physical properties for this compound.

IdentifierValueSource
IUPAC Name 4-ethoxycarbonylcyclohexane-1-carboxylic acid[1]
CAS Number 15177-66-9[1][2]
Molecular Formula C10H16O4[1][2]
Molecular Weight 200.23 g/mol [1][2]
Synonyms This compound[1]
MDL Number MFCD12407187[2]
Physical State Solid (Assumed based on related compounds)
Storage Sealed in dry, room temperature conditions[2]

Hazard Identification and GHS Classification

While a comprehensive toxicological profile for this specific molecule is not widely published, data from suppliers and analogous compounds indicate that it should be handled as an irritant. Carboxylic acids, as a class, can be corrosive or irritating, and this compound is no exception.[3]

The Globally Harmonized System (GHS) classification, based on available supplier information, is as follows:

Hazard ClassCategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation

Signal Word: Warning [2]

Hazard Pictogram:



Precautionary Statements: [2]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is the foundation of safe laboratory practice. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transfers, a local exhaust ventilation system (e.g., a chemical fume hood) is recommended to minimize inhalation.[4][5]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent contact with the skin and eyes. The following table outlines the recommended PPE for handling this compound.

Body PartProtectionRationale and Specifications
Eyes/Face Safety Glasses with Side Shields or Chemical Safety Goggles. A face shield is recommended when handling larger quantities.Required to protect against dust particles and potential splashes.[8][9] Equipment should be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6][8]
Skin (Hands) Chemical-resistant gloves (Nitrile or Butyl Rubber).Nitrile gloves offer good resistance to a range of chemicals, including acids, and provide adequate protection for handling this compound.[9][10][11] Gloves must be inspected for integrity before use and disposed of after contamination.[12]
Skin (Body) Laboratory Coat.A lab coat should be worn to protect street clothes and prevent skin exposure from accidental spills.[11]
Respiratory Not required under normal use with adequate ventilation.If dust is generated and engineering controls are insufficient, a NIOSH/MSHA approved respirator (e.g., N95 for dust) may be necessary.[8][9]

The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contamination Avoidance) Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Eye/Face Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to mitigate risks.

Laboratory Handling Protocol
  • Preparation: Before handling, review the Safety Data Sheet (SDS) or this guide. Ensure the work area is clean and uncluttered.

  • PPE: Don the appropriate PPE as described in Section 3.2.

  • Weighing/Transfer: Conduct weighing and transfer operations in a fume hood or designated area to control dust.[5] Avoid creating dust clouds. Use tools (spatulas, etc.) appropriate for handling solids.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Post-Handling: After use, ensure the container is tightly sealed.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory area.

Handling_Workflow Prep Area & Document Preparation DonPPE Don Appropriate PPE (Sec 3.2) Prep->DonPPE Handle Weigh & Transfer Chemical (In Fume Hood) DonPPE->Handle PostHandle Secure Container & Clean Workspace Handle->PostHandle DoffPPE Doff PPE Correctly PostHandle->DoffPPE Hygiene Wash Hands Thoroughly DoffPPE->Hygiene

Caption: Standard Laboratory Handling Workflow.

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Location: Store on lower shelves, below eye level, to minimize the risk of falling and spillage.[13]

  • Segregation: Proper segregation is crucial to prevent hazardous reactions.[14]

    • Store away from strong bases and strong oxidizing agents.[3][7]

    • Do not store on metal shelves, which can corrode from acid vapors over time.[3][13]

    • Segregate from chemicals that could react to generate toxic gases, such as cyanides or sulfides.[13][14]

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical. Always show the safety data sheet to the attending medical professional.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.

  • Skin Contact: Take off immediately all contaminated clothing.[4] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation develops and persists, seek medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4][6] If the person feels unwell or if breathing is difficult, seek medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

Spill Management and Disposal

Accidental spills must be handled promptly and safely.

Spill Response

For a small, contained spill of the solid material:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE (respirator may be required depending on spill size), carefully sweep up the solid material, avoiding dust generation.[8][12]

  • Place the spilled material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a damp cloth or paper towel, and place the cleaning materials into the waste container.

  • Dispose of the waste according to institutional and local regulations.

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Immediate Risk Spill->Assess SmallSpill Small & Manageable? Assess->SmallSpill Evacuate Evacuate Area Call Emergency Response SmallSpill->Evacuate No Secure Secure Area & Don PPE SmallSpill->Secure Yes Contain Sweep/Contain Spill (Avoid Dust) Secure->Contain Collect Collect in Labeled Waste Container Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose of Waste Properly Clean->Dispose

Caption: Decision Tree for Spill Response.

Waste Disposal

Dispose of unused material and containers in accordance with all applicable local, state, and federal regulations.[6] Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of down the drain unless specifically authorized.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • This compound | C10H16O4 | CID 296933 - PubChem. [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. [Link]

  • 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 296850 - PubChem. [Link]

  • chemical handling and storage section 6 - University of Toronto Scarborough. [Link]

  • Safe Storage. [Link]

Sources

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Introduction

This compound is a dicarboxylic acid monoester derivative built upon a cyclohexane scaffold. As a bifunctional molecule, it incorporates both a carboxylic acid and an ethyl ester group, positioned in a specific trans stereochemical arrangement. This structural rigidity and defined spatial orientation of its functional groups make it a valuable building block and linker in synthetic organic chemistry. Its applications are particularly relevant in the field of drug discovery, where precise control over molecular geometry is paramount for achieving specific interactions with biological targets.[1][2] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a representative synthetic pathway, and its significance in medicinal chemistry.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific communication and research. This section details the standardized naming conventions and identifiers for this compound.

IUPAC Name

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this structure is (1R,4R)-4-(ethoxycarbonyl)cyclohexane-1-carboxylic acid .[3] In many databases, the non-stereospecific name, 4-ethoxycarbonylcyclohexane-1-carboxylic acid , is also used.[3]

Synonyms and Common Names

In literature and commercial catalogs, this compound is frequently referenced by several synonyms that reflect its structure and stereochemistry. These include:

  • trans-4-Ethoxycarbonylcyclohexanecarboxylic acid[4]

  • 1,4-Cyclohexanedicarboxylic acid, 1-ethyl ester, trans-[5]

  • This compound[3][4]

Key Identifiers

For unambiguous database searching and regulatory purposes, the following identifiers are crucial:

  • CAS Number: 15177-66-9[3][6]

  • PubChem CID: 296933[3]

  • Molecular Formula: C₁₀H₁₆O₄[3]

  • Molecular Weight: 200.23 g/mol [3]

Physicochemical Properties

The physical and chemical characteristics of a molecule dictate its behavior in different environments, influencing its reactivity, solubility, and pharmacokinetic properties. The following table summarizes key computed properties for this compound.

PropertyValueSource
Molecular Weight 200.23 g/mol PubChem[3]
Exact Mass 200.10485899 DaPubChem[3]
XLogP3 1.2PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 4PubChem[3]
Rotatable Bond Count 3PubChem[3]
Topological Polar Surface Area 63.6 ŲPubChem[3]

Synthesis and Methodologies

The synthesis of asymmetrically substituted cyclohexane dicarboxylic acids, such as this monoester, is a critical process for their application as building blocks. The primary challenge lies in achieving selective mono-functionalization of the symmetrical precursor, cyclohexane-1,4-dicarboxylic acid.

Synthetic Strategy: Selective Mono-esterification

A common and effective strategy involves the selective mono-esterification of the corresponding diacid. While a direct protocol for the ethyl ester is not detailed in the provided sources, a well-documented method for the analogous monomethyl ester serves as an authoritative and representative example.[7] This approach can be readily adapted for the synthesis of the target ethyl ester by substituting methanol with ethanol.

The core principle of this synthesis is the controlled reaction of the diacid with an esterifying agent. Using a slight excess of a reagent like trimethylsilyl diazomethane allows for a reaction that can be stopped after the first esterification, though this method requires careful handling. A more traditional Fischer esterification using ethanol as both solvent and reactant with an acid catalyst can also be employed, but controlling the reaction to prevent diester formation is key.

Representative Experimental Protocol

The following protocol is adapted from a validated synthesis of the corresponding monomethyl ester and provides a reliable workflow for producing the target monoethyl ester.[7]

Objective: To synthesize this compound from trans-cyclohexane-1,4-dicarboxylic acid.

Materials:

  • trans-Cyclohexane-1,4-dicarboxylic acid

  • Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a suitable acid catalyst (e.g., H₂SO₄)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend trans-cyclohexane-1,4-dicarboxylic acid (1 equivalent) in a mixture of anhydrous ethanol (as solvent) and dichloromethane.

  • Esterification: Cool the mixture in an ice bath. Slowly add thionyl chloride (approximately 1.1 to 1.2 equivalents) dropwise. Causality Note: The slow addition of thionyl chloride at low temperature controls the exothermic reaction and minimizes side product formation. Thionyl chloride reacts with ethanol to form the esterifying agent in situ.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to observe the consumption of the starting diacid and the formation of the monoester and diester products. The goal is to maximize the yield of the monoester.

  • Workup: Once the desired conversion is achieved, quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize the excess acid. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the resulting crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing a small amount of acetic acid to ensure the carboxylic acid remains protonated and elutes cleanly.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the selective mono-esterification process.

Synthesis_Workflow cluster_0 Reaction Phase cluster_1 Workup & Purification Start trans-Cyclohexane-1,4- dicarboxylic Acid Reaction Stir at 0°C to RT (2-4 hours) Start->Reaction Reagents Ethanol (Solvent/Reagent) Thionyl Chloride (Catalyst Precursor) Reagents->Reaction Quench Quench with NaHCO₃ (Neutralization) Reaction->Quench Monitor via TLC Extract Extract with DCM Quench->Extract Purify Flash Column Chromatography (Silica Gel) Extract->Purify Product (1R,4R)-4-(Ethoxycarbonyl) cyclohexanecarboxylic acid Purify->Product

Sources

Methodological & Application

Application Note & Protocols: Chemoselective Amide Synthesis from (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of amides from (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid, a common building block in medicinal chemistry. The primary synthetic challenge lies in the chemoselective activation of the carboxylic acid in the presence of a chemically sensitive ethyl ester moiety. This guide explores and contrasts several robust synthetic strategies, including carbodiimide-mediated couplings, uronium salt-based methods, and acyl halide formations. We provide detailed, field-proven protocols, mechanistic insights explaining the rationale behind procedural choices, and comparative data to aid researchers in selecting the optimal method for their specific amine substrate and project goals.

Introduction: The Challenge of Chemoselectivity

Amide bond formation is a cornerstone of organic synthesis, particularly in the development of new pharmaceutical agents.[1] The starting material, This compound , presents a common yet critical challenge: the presence of two distinct carbonyl functionalities. The goal is to selectively form an amide at the carboxylic acid position while preserving the integrity of the ethyl ester.

Direct condensation of a carboxylic acid and an amine is kinetically slow and requires activation of the carboxyl group.[1] However, overly harsh activating agents or reaction conditions can lead to undesirable side reactions, such as:

  • Ester Hydrolysis: Cleavage of the ethyl ester back to a carboxylic acid under strong acidic or basic conditions.

  • Ester Aminolysis: Direct reaction of the amine nucleophile with the ethyl ester, forming a secondary amide byproduct, especially at elevated temperatures.

  • Racemization: For chiral amines or adjacent stereocenters, harsh conditions can lead to loss of stereochemical integrity.

Therefore, the selection of an appropriate coupling strategy is paramount to ensure high yield, purity, and preservation of the molecule's structural and stereochemical features. This guide focuses on methods that offer high chemoselectivity under mild conditions.

Strategic Overview of Amide Coupling Methodologies

Three primary strategies are evaluated for the target transformation. The choice depends on factors like the nucleophilicity of the amine, steric hindrance, scale, and cost considerations.

G cluster_input Inputs cluster_output Outcome Start (1R,4R)-4-(Ethoxycarbonyl) cyclohexanecarboxylic acid + Amine (R-NH₂) Method1 Method1 Start->Method1 Method2 Method2 Start->Method2 Method3 Method3 Start->Method3 Product Target Amide Analysis Characterization (NMR, MS, IR) Product->Analysis Purify Workup & Purification Purify->Product Method1->Purify Mild, Common Method2->Purify Highly Efficient Method3->Purify Harsh, Reactive

Strategy 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This is the most widely used method due to its mild conditions, operational simplicity, and the water-soluble nature of the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) byproduct, which simplifies purification.[1][2]

  • Mechanism: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange to an inactive N-acylurea. To mitigate this, an additive like N-hydroxybenzotriazole (HOBt) is used. HOBt acts as a nucleophilic trap, converting the O-acylisourea into an HOBt-active ester, which is more stable and less prone to racemization.[1][3] The amine then reacts with this active ester to yield the desired amide.[1][4]

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#FBBC05", fontcolor="#202124"]; EDC [label="EDC", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Isourea [label="O-Acylisourea\nIntermediate\n(Highly Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HOBt [label="HOBt", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ActiveEster [label="HOBt Active Ester\n(More Stable)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Amine\n(R'-NH₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Amide [label="Target Amide\n(R-CONH-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="EDC-Urea\n(Water Soluble)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RCOOH -> Isourea [label="+ EDC", color="#5F6368"]; EDC -> Isourea [style=invis]; Isourea -> ActiveEster [label="+ HOBt", color="#5F6368"]; HOBt -> ActiveEster [style=invis]; ActiveEster -> Amide [label="+ Amine", color="#34A853"]; Amine -> Amide [style=invis]; Isourea -> Byproduct [style=dashed, color="#5F6368"]; Amide -> Byproduct [style=invis]; } केंद Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Strategy 2: Uronium/Aminium Salt-Based Coupling (HATU)

Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling agents, known for high efficiency, fast reaction rates, and low rates of racemization.[5][6] They are particularly effective for coupling sterically hindered substrates or poorly nucleophilic amines.

  • Mechanism: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[7][8] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which rapidly reacts with the amine to form the amide bond.[5][7][9] The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction via a hydrogen-bonded transition state.[5]

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="DIPEA", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Carboxylate [label="Carboxylate\n(R-COO⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ActiveEster [label="OAt Active Ester\n(Highly Reactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Amine\n(R'-NH₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Amide [label="Target Amide\n(R-CONH-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; TMU [label="Tetramethylurea\nByproduct", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RCOOH -> Carboxylate [label="+ DIPEA", color="#5F6368"]; Base -> Carboxylate [style=invis]; Carboxylate -> ActiveEster [label="+ HATU", color="#EA4335"]; HATU -> ActiveEster [style=invis]; ActiveEster -> Amide [label="+ Amine", color="#34A853"]; Amine -> Amide [style=invis]; ActiveEster -> TMU [style=dashed, color="#5F6368"]; } केंद Caption: Mechanism of HATU-mediated amide coupling.

Strategy 3: Acyl Chloride Formation

This classic two-step approach involves converting the carboxylic acid to a highly electrophilic acyl chloride, which then reacts readily with an amine.[10][11] Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[10][12][13]

  • Mechanism: Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. Subsequent attack by a chloride ion releases the acyl chloride along with gaseous byproducts (SO₂ and HCl).[14] Oxalyl chloride reacts similarly, often with a catalytic amount of DMF, to generate the acyl chloride and gaseous byproducts (CO, CO₂, and HCl).[15][16] The resulting acyl chloride is highly reactive and is typically used immediately without extensive purification.[10]

  • Causality Note: This method's harshness (generation of HCl) makes it less suitable for substrates with acid-sensitive functional groups. While highly effective, the risk of partial ester hydrolysis or other side reactions is higher compared to coupling-reagent-based methods. It is best employed at low temperatures with careful control of stoichiometry.

Comparative Summary of Methods

FeatureStrategy 1: EDC/HOBtStrategy 2: HATUStrategy 3: Acyl Chloride
Key Reagents EDC·HCl, HOBt, Base (e.g., DIPEA)HATU, Base (e.g., DIPEA)SOCl₂ or (COCl)₂, Base (e.g., Et₃N)
Stoichiometry (Acid:Amine:Reagent) 1 : 1.1 : 1.21 : 1.1 : 1.11 : 1.2 : 1.2 (for chlorinating agent)
Typical Solvent DMF, DCMDMF, DCMDCM, THF (anhydrous)
Temperature 0 °C to RT0 °C to RT0 °C to RT (two steps)
Reaction Time 4 - 24 hours1 - 18 hours2 - 6 hours
Typical Yield 75 - 95%85 - 99%70 - 90%
Pros Mild conditions, easy byproduct removal, cost-effective.[1]High efficiency, fast, low racemization, good for difficult couplings.[5]High reactivity of intermediate, inexpensive reagents.[10][12]
Cons Slower than HATU, potential for side reactions without HOBt.Expensive, byproduct removal can be tricky.[17]Harsh conditions (HCl generated), risk to ester group, requires anhydrous conditions.[18]

Detailed Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

Principle: A robust and mild one-pot procedure for forming amides with easy purification due to the water-soluble urea byproduct.[1][2]

Materials & Reagents:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 eq)

  • DIPEA or Et₃N (2.5 - 3.0 eq)

  • Anhydrous DMF or DCM (0.1 - 0.5 M)

  • Ethyl acetate (EtOAc), 1N HCl (aq), Sat. NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of 0.1-0.5 M.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add the base (DIPEA, 2.5 eq) dropwise to the mixture.

  • Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.

  • Reaction Monitoring: Monitor the consumption of the starting carboxylic acid by TLC (e.g., 10% MeOH/DCM) or LC-MS.

Workup & Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 10 volumes).

  • Wash the organic phase sequentially with 1N HCl (2x), water (1x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). This removes excess base, HOBt, and the water-soluble EDC-urea byproduct.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure amide.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, IR, and HRMS.

Protocol 2: HATU Mediated Amide Coupling

Principle: A highly efficient method for rapid amide bond formation, ideal for less reactive amines or sterically demanding substrates.[5]

Materials & Reagents:

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • Amine (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 - 0.5 M)

  • Ethyl acetate (EtOAc), 1N HCl (aq), Sat. NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution. A color change (e.g., to yellow) may be observed.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[1]

  • Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Reaction Monitoring: Monitor progress by TLC or LC-MS. Reactions are often complete within a few hours.

Workup & Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase as described in Protocol 1 (1N HCl, water, NaHCO₃, brine) to remove DMF, DIPEA·HCl, and byproducts like tetramethylurea and HOAt.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide by flash column chromatography or recrystallization.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, IR, and HRMS.

Protocol 3: Two-Step Acyl Chloride Formation & Amination

Principle: A cost-effective, high-throughput method where the carboxylic acid is converted to a highly reactive acyl chloride intermediate before reaction with the amine. Requires careful handling and anhydrous conditions.

Materials & Reagents:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

  • Catalytic DMF (1-2 drops) if using oxalyl chloride

  • Amine (1.2 eq)

  • Et₃N or Pyridine (2.0 eq)

  • Anhydrous DCM or THF (0.2 - 1.0 M)

  • Standard workup reagents (EtOAc, 1N HCl, etc.)

Step-by-Step Procedure:

Step A: Acyl Chloride Formation

  • Add this compound (1.0 eq) to a dry flask under an inert atmosphere and dissolve in anhydrous DCM.

  • Cool the solution to 0 °C.

  • If using oxalyl chloride, add 1-2 drops of anhydrous DMF (catalyst).[19]

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise. Vigorous gas evolution (CO/CO₂/HCl or SO₂/HCl) will be observed.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Validation: The reaction is complete when the starting material is consumed (TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent. Co-evaporate with anhydrous toluene (2x) to ensure all volatile acids are removed. The crude acyl chloride is a yellow oil/solid and should be used immediately.

Step B: Amidation

  • Dissolve the crude acyl chloride from Step A in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.2 eq) and Et₃N (2.0 eq) in anhydrous DCM.

  • Slowly add the amine/base solution to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the acyl chloride by quenching a small aliquot with methanol and analyzing for the methyl ester product by LC-MS.

Workup & Purification:

  • Dilute the reaction with DCM and wash with 1N HCl, water, saturated NaHCO₃, and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify via flash column chromatography or recrystallization.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, IR, and HRMS.

Conclusion

The synthesis of amides from this compound can be achieved with high chemoselectivity and yield using modern synthetic methods. For most applications, EDC/HOBt coupling offers the best balance of efficiency, mildness, and cost. For challenging substrates, such as unreactive amines or large-scale syntheses where reaction time is critical, HATU provides a superior, albeit more expensive, alternative. The acyl chloride method , while powerful, should be reserved for situations where other methods fail and where the potential for side reactions can be carefully managed. Successful synthesis relies on the careful selection of reagents and adherence to robust experimental protocols as detailed in this guide.

References

  • Pace, V., & Holzer, W. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(35), 14949-14955. Retrieved from [Link][12]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link][5]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link][7]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link][3]

  • Niphade, S. R., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(15), 1934-1938. Retrieved from [Link][4]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link][20]

  • Pace, V., & Holzer, W. (2013). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. RSC Advances. Retrieved from [Link][21]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link][8]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link][6]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link][18]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link][2]

  • Gicquel, M., et al. (2018). Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews, 47(18), 6836-6853. Retrieved from [Link][22]

  • Common Conditions. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link][10]

  • Bandar, J. S., & Bode, J. W. (2012). Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. The Journal of Organic Chemistry, 77(24), 11334-11339. Retrieved from [Link][23]

  • Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts. YouTube. Retrieved from [Link][17]

  • Inagi, S., et al. (2024). Electrochemical Amide Bond Formation via Chemoselective Oxidation of Hemiaminals with Gold Electrocatalyst. ACS Catalysis. Retrieved from [Link][24]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Proposed mechanism for the production of acid chlorides using oxalyl chloride and DMF as a catalyst. Retrieved from [Link][15]

  • Organic Chemistry Portal. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Retrieved from [Link][25]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link][14]

  • Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Retrieved from [Link][26]

  • Miller, R. B., & Al-Samarrai, K. (2005). Stereoretentive Synthesis and Chemoselective Amide-Forming Ligations of C-Terminal Peptide α-Ketoacids. Journal of the American Chemical Society, 127(49), 17381-17388. Retrieved from [Link][27]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link][13]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link][11]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link][28]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Amide Group C-Terminal a-Amide Protection. Retrieved from [29]

  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media. Retrieved from [Link][30]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 145-177. Retrieved from [Link][31]

  • Organic Syntheses. (n.d.). Procedure for Acyl Chloride Formation. Retrieved from [Link][19]

Sources

Application Notes and Protocols: Leveraging (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid in Advanced Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Scaffold for Peptide Innovation

In the landscape of modern drug discovery and chemical biology, the demand for peptides and peptidomimetics with enhanced structural and functional properties is ever-increasing. Cyclic peptides, in particular, offer significant advantages over their linear counterparts, including improved metabolic stability, higher receptor affinity and selectivity, and better conformational definition. The design and synthesis of such complex molecules necessitate a sophisticated toolbox of chemical strategies and building blocks. (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid emerges as a versatile bifunctional scaffold, uniquely suited for innovative applications in solid-phase synthesis. Its rigid cyclohexane core provides conformational constraint, while the orthogonal reactivity of its carboxylic acid and ethyl ester functionalities allows for the strategic construction of cyclic peptides and other complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in solid-phase peptide synthesis (SPPS). We will delve into its application as both a rigid spacer and a key component for on-resin cyclization, offering researchers, scientists, and drug development professionals a practical framework to expand their synthetic repertoire.

Molecular Profile and Strategic Advantages

This compound is a chiral, non-proteinogenic building block that presents two distinct reactive handles.

PropertyValue
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol [1]
Stereochemistry (1R,4R)-trans
Functional Groups Carboxylic Acid, Ethyl Ester

The strategic utility of this molecule lies in the orthogonal nature of its functional groups within the context of standard Fmoc-based solid-phase peptide synthesis.[2][3] The carboxylic acid can be readily coupled to a resin or an amino group using standard peptide coupling reagents. The ethyl ester, being more stable, can be selectively cleaved under basic conditions that are orthogonal to the acidic conditions used for the final cleavage of the peptide from many common resins (e.g., Wang or 2-Chlorotrityl resin) and the removal of tert-butyl (tBu)-based side-chain protecting groups.[2][4]

Application 1: On-Resin Head-to-Side-Chain Cyclization

One of the most powerful applications of this compound is in the synthesis of cyclic peptides through an on-resin, head-to-side-chain lactamization strategy. This approach offers a robust and efficient method for producing conformationally constrained peptides.

Workflow for On-Resin Cyclization

On-Resin_Cyclization_Workflow cluster_0 Solid-Phase Synthesis cluster_1 Cleavage & Purification Resin 1. Resin Swelling Coupling 2. Linker Coupling Resin->Coupling DCM/DMF Elongation 3. Peptide Elongation (Fmoc-SPPS) Coupling->Elongation DIC/Oxyma Deprotection 4. Selective Ethyl Ester Deprotection Elongation->Deprotection Piperidine/DMF for Fmoc removal Cyclization 5. On-Resin Cyclization Deprotection->Cyclization LiOH, THF/H₂O Cleavage 6. Cleavage from Resin Cyclization->Cleavage HATU/DIPEA Purification 7. Purification (RP-HPLC) Cleavage->Purification TFA cocktail

Caption: Workflow for on-resin head-to-side-chain cyclization.

Detailed Protocol: Synthesis of a Cyclic Peptide

This protocol details the synthesis of a model cyclic peptide using this compound as the cyclization scaffold on a Wang resin.

Materials:

  • Wang Resin

  • This compound

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Protocol Steps:

  • Resin Preparation and Linker Attachment:

    • Swell the Wang resin in DMF for 1 hour.

    • In a separate vessel, pre-activate this compound (4 eq.) with DIC (4 eq.) and Oxyma (4 eq.) in DMF for 15 minutes.

    • Add the activated linker solution to the swollen resin and shake at room temperature for 4 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • Cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride and DIPEA in DMF (10:1:89 v/v/v) for 30 minutes.

  • Peptide Chain Elongation (Fmoc-SPPS):

    • Perform standard Fmoc-SPPS cycles to assemble the linear peptide sequence on the free amino group of a side-chain-protected amino acid (e.g., Fmoc-Lys(Mtt)-OH) that has been coupled to the resin-bound linker.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).[5]

    • Amino Acid Coupling: Couple the next Fmoc-amino acid (4 eq.) using DIC (4 eq.) and Oxyma (4 eq.) in DMF for 2 hours.

    • Wash with DMF (3x) and DCM (3x) after each deprotection and coupling step.

  • Selective Deprotection of the Ethyl Ester:

    • After assembly of the linear peptide, ensure the N-terminal amino group is protected (e.g., with a Boc group if the final Fmoc group was removed and the N-terminus is to be part of the cycle, or left as the free amine for head-to-side-chain cyclization).

    • Wash the resin with THF (3x).

    • Treat the resin with a solution of LiOH (0.5 M) in a mixture of THF and water (3:1 v/v) at room temperature for 2 hours.[4][6] The progress of the saponification can be monitored by cleaving a small amount of resin-bound peptide and analyzing by LC-MS.

    • Wash the resin thoroughly with a 10% aqueous solution of acetic acid, water (3x), DMF (3x), and DCM (3x) to neutralize any remaining base and remove salts.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of HATU (4 eq.) and DIPEA (8 eq.) in DMF to the resin.

    • Shake the reaction mixture at room temperature for 4-6 hours. Monitor the cyclization by LC-MS analysis of a small cleaved sample.

    • Wash the resin with DMF (3x), DCM (3x), and dry under vacuum.

  • Final Cleavage and Purification:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[7]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application 2: A Rigid Spacer in Peptide and Small Molecule Synthesis

This compound can also be employed as a rigid spacer to introduce a defined distance between different parts of a molecule, such as between a peptide sequence and a label or another functional moiety. In this application, the ethyl ester can be carried through the synthesis and either be cleaved in the final step or be utilized for further derivatization.

Workflow for Use as a Spacer

Spacer_Application_Workflow cluster_0 Solid-Phase Synthesis cluster_1 Cleavage & Purification Resin 1. Resin Swelling Coupling 2. Linker Coupling Resin->Coupling DCM/DMF Elongation 3. Peptide/Molecule Elongation Coupling->Elongation DIC/Oxyma Cleavage 4. Cleavage from Resin Elongation->Cleavage Piperidine/DMF for Fmoc removal Purification 5. Purification (RP-HPLC) Cleavage->Purification TFA cocktail

Caption: Workflow for using the molecule as a rigid spacer.

Protocol: Incorporation as a Spacer
  • Attachment to Resin: Couple the carboxylic acid of this compound to an amino-functionalized resin (e.g., Rink amide resin) using standard coupling conditions (DIC/Oxyma in DMF).

  • Peptide Elongation: The first Fmoc-amino acid is then coupled to the free amino group of the resin-bound linker. Subsequent peptide elongation proceeds via standard Fmoc-SPPS.

  • Final Cleavage: After completion of the synthesis, the peptide is cleaved from the resin using a standard TFA cocktail. This will also cleave the ethyl ester, resulting in a peptide with a C-terminal cyclohexanecarboxylic acid moiety. If the ethyl ester is desired in the final product, a resin that is cleaved under different conditions (e.g., a photolabile linker) would be required, and the final TFA treatment would need to be avoided.

Scientific Integrity and Causality

The protocols described herein are designed based on established principles of solid-phase organic synthesis and peptide chemistry.

  • Orthogonality: The success of the on-resin cyclization protocol hinges on the orthogonal stability of the ethyl ester and the resin linkage/side-chain protecting groups. The ethyl ester is susceptible to basic hydrolysis (saponification), while the commonly used Wang and 2-chlorotrityl resins, along with tBu-based side-chain protecting groups, are cleaved under acidic conditions.[2][3] This difference in reactivity allows for the selective unmasking of the carboxylic acid on the cyclohexane scaffold for subsequent intramolecular cyclization.

  • Choice of Base for Saponification: Lithium hydroxide is often preferred for ester hydrolysis in complex molecules due to its high reactivity and the potential for chelation with carbonyl groups, which can accelerate the reaction.[4][6] The use of a mixed solvent system like THF/water is crucial to ensure both the solubility of the reagents and the swelling of the resin, allowing the base to access the ester groups within the polymer matrix.

  • Cyclization Reagents: HATU is a highly efficient coupling reagent for amide bond formation, known to suppress racemization, making it an excellent choice for the on-resin cyclization step.[8] DIPEA is used as a non-nucleophilic base to maintain the basicity required for the reaction.

Conclusion

This compound is a valuable and versatile tool for the solid-phase synthesis of complex peptides and peptidomimetics. Its bifunctional nature and the orthogonal reactivity of its two carboxylic acid derivatives enable the construction of conformationally constrained cyclic peptides and the introduction of rigid spacers. The detailed protocols and workflows provided in these application notes offer a solid foundation for researchers to explore the full potential of this unique building block in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and chemical biology.

References

  • Albericio, F., & de la Torre, B. G. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 287. [Link]

  • Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682.
  • Sato, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. [Link]

  • Sato, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. [Link]

  • Quancard, J., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(42), 8535-8547. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • van der Veken, P., et al. (2016). Synthesis of cyclic peptides as bioconjugation platforms. Leiden University Scholarly Publications. [Link]

  • Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. In Amino Acid and Peptide Synthesis. Humana Press.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid as a chiral building block

This compound is a high-value chiral building block whose utility stems from its predefined stereochemistry and rigid conformation. The protocols outlined herein provide a reliable framework for its synthesis and its application in amide coupling reactions, which are central to the construction of complex molecular architectures. Its successful application in drug development programs underscores its importance for researchers and scientists aiming to exert precise control over the spatial arrangement of functional groups in their target molecules. [8][16]

References

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. ResearchGate. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Useful Spectroscopic Data. University of Notre Dame. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Separation of the cis- and trans-isomers 1,4-cyclohexanedicarboxylic acid by a dynamic MOF. Beijing University of Technology Institutional Repository. Available at: [Link]

  • 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. PubChem. Available at: [Link]

  • 1,4-Cyclohexanedicarboxylic acid. Wikipedia. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. RTI International. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available at: [Link]

  • 1-ethoxycarbonyl-cyclohexane-1-carboxylic acid. Chemical Synthesis Database. Available at: [Link]

  • 1,4-Cyclohexanedicarboxylic acid. PubChem. Available at: [Link]

  • Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. PubMed. Available at: [Link]

  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. ResearchGate. Available at: [Link]

  • Discovery of a biaryl cyclohexene carboxylic acid (MK-6892): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate. PubMed. Available at: [Link]

  • A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. ResearchGate. Available at: [Link]

  • Role of cis-1,4-cyclohexanedicarboxylic acid in the regulation of the structure and properties of a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolymer. RSC Publishing. Available at: [Link]

  • Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. MDPI. Available at: [Link]5)

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to developing and implementing a robust High-Performance Liquid Chromatography (HPLC) method for the purification of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid. This dicarboxylic acid monoester is a chiral molecule, and achieving high purity is often critical for its intended downstream applications in research and development, particularly in the synthesis of active pharmaceutical ingredients. The presented method utilizes reversed-phase chromatography for initial purification from reaction-related impurities, followed by a chiral separation to ensure enantiomeric purity. This note is intended for researchers, scientists, and drug development professionals who require a reliable method for isolating this compound.

Introduction: The Scientific Rationale

This compound is a bifunctional molecule containing both a carboxylic acid and an ethyl ester on a cyclohexane ring.[1] Its stereochemistry is critical, as different enantiomers can exhibit varied biological activities. Therefore, a purification strategy must address both chemical and enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such separations due to its high resolution and adaptability.[2]

Our developmental approach is twofold:

  • Achiral Reversed-Phase HPLC: To remove process-related impurities such as starting materials, by-products, and reagents. This is a crucial first step to reduce the complexity of the mixture before the more specialized and costly chiral separation.

  • Chiral HPLC: To resolve the (1R,4R) enantiomer from its (1S,4S) counterpart, ensuring the final product meets stringent stereochemical requirements. The separation of enantiomers is a critical consideration in the pharmaceutical industry.[3]

The choice of reversed-phase for the initial cleanup is based on the moderate polarity of the target molecule. The presence of the carboxylic acid and ester groups allows for good retention and separation on a nonpolar stationary phase like C18 with a polar mobile phase.[4][5] For the chiral separation, a polysaccharide-based chiral stationary phase (CSP) is proposed, as these are known to be effective for a wide range of chiral compounds, including carboxylic acids.[3][6][7]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C10H16O4PubChem[1]
Molecular Weight 200.23 g/mol PubChem[1]
Structure This compoundPubChem[1]

HPLC Method Development Workflow

The logical progression from analytical method development to preparative purification is crucial for a successful outcome. This workflow ensures that the separation is optimized on a smaller scale before committing larger quantities of material.[8][9][10]

HPLC_Workflow cluster_analytical Analytical Scale Method Development cluster_prep Preparative Scale-Up A Analyte Characterization (Solubility, UV Spectra) B Initial Achiral Screening (C18, RP-Amide) A->B C Mobile Phase Optimization (pH, Organic Modifier) B->C D Chiral Stationary Phase Screening (Polysaccharide-based CSPs) C->D Impure sample E Chiral Method Optimization (Mobile Phase, Temperature) D->E F Loading Study on Analytical Column E->F Optimized Method G Geometric Scaling of Flow Rate and Injection Volume F->G H Preparative Run & Fraction Collection G->H I Purity Analysis of Fractions H->I

Caption: Workflow for HPLC method development and scale-up.

Part 1: Achiral Purification Protocol

This step aims to remove chemical impurities from the crude reaction mixture.

Instrumentation and Consumables
  • HPLC System: A preparative HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water.

  • Additives: Formic acid (FA) or trifluoroacetic acid (TFA).

Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Rationale: The use of an acidic modifier like formic acid is crucial for suppressing the ionization of the carboxylic acid group.[4] This results in a single, well-defined peak shape and improved retention on the reversed-phase column.

Chromatographic Conditions
ParameterCondition
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% FA in Water
Mobile Phase B 0.1% FA in Acetonitrile
Gradient 30% to 80% B over 15 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 500 µL (dependent on loading study)

Rationale: A gradient elution is employed to effectively separate compounds with a range of polarities. The low UV wavelength of 210 nm is chosen because the target molecule lacks a strong chromophore, and this wavelength allows for the detection of the carboxyl and ester functional groups.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the crude sample in a minimal amount of the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% FA) to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (30% B) for at least 10 column volumes.

  • Injection and Run: Inject the prepared sample and run the gradient method.

  • Fraction Collection: Collect fractions corresponding to the main peak of interest based on the UV chromatogram.

  • Analysis of Fractions: Analyze the collected fractions using an analytical HPLC method to confirm purity.

  • Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure.

Part 2: Chiral Purification Protocol

This step is performed on the material purified in Part 1 to separate the (1R,4R) enantiomer from any (1S,4S) enantiomer present.

Instrumentation and Consumables
  • HPLC System: A preparative HPLC system.

  • Column: A polysaccharide-based chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H, 250 x 10 mm, 5 µm).

  • Solvents: HPLC grade n-Hexane, isopropanol (IPA), and ethanol (EtOH).

  • Additives: Trifluoroacetic acid (TFA).

Mode of Chromatography: Normal Phase

Normal phase chromatography is often preferred for chiral separations on polysaccharide-based CSPs as it can offer better selectivity and resolution.[3][6][11]

Chromatographic Conditions
ParameterCondition
Column Polysaccharide-based CSP (e.g., Chiralcel® OD-H), 250 x 10 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / TFA (e.g., 90:10:0.1, v/v/v)
Mode Isocratic
Flow Rate 3.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 200 µL (dependent on loading study)

Rationale: An isocratic mobile phase is typically used for preparative chiral separations to simplify the process and maintain consistent separation. A small amount of acid (TFA) is added to the mobile phase to improve the peak shape of the acidic analyte.[12] The ratio of hexane to alcohol will need to be optimized to achieve baseline separation of the enantiomers.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the achirally purified product in the mobile phase.

  • System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Injection and Elution: Inject the sample and perform the isocratic elution.

  • Fraction Collection: Collect the fractions corresponding to the desired enantiomer peak. The elution order will need to be determined using an analytical standard of the desired enantiomer if available.

  • Purity and Enantiomeric Excess (ee) Analysis: Analyze the collected fractions by analytical chiral HPLC to determine the chemical purity and enantiomeric excess.

  • Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure.

Method Validation and System Suitability

For regulated environments, the analytical methods used to assess purity should be validated according to ICH guidelines. For preparative runs, system suitability should be checked before processing the bulk sample.

  • Resolution (Rs): For the chiral separation, the resolution between the two enantiomer peaks should be greater than 1.5.

  • Tailing Factor (Tf): The tailing factor for the peak of interest should be between 0.8 and 1.5.

  • Reproducibility: Consecutive injections of the same standard should show a relative standard deviation (RSD) of retention times and peak areas of less than 2%.

Conclusion

The described two-step HPLC purification strategy provides a robust and reliable method for obtaining high-purity this compound. The initial achiral reversed-phase step effectively removes process-related impurities, while the subsequent chiral normal-phase separation ensures high enantiomeric excess. The principles and protocols outlined in this application note can be adapted and optimized for similar chiral carboxylic acids, serving as a valuable resource for scientists in the pharmaceutical and chemical research fields.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC.
  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Phthalic Acids on Coresep SB Column in Reversed-Phase and Anion-Exchange Modes.
  • SpringerLink. (2006). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4,4'-dicarboxylic acid on Newcrom R1 HPLC column.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • ResearchGate. (n.d.). HPLC separation profile of standards of mono and dicarboxylic acid naphthacyl esters. Retrieved from [Link]

  • Chromatography Today. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
  • YMC CO., LTD. (n.d.). Strategy of method development for isolation/purification. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]

  • Reddit. (2019). Normal Phase HPLC Columns for Achiral Separation. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • National Institutes of Health. (2014). PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (1r,4r)-4-Formylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • PubChem. (n.d.). rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column.
  • SIELC Technologies. (2020). 1,4-Cyclohexanedicarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,4-Cyclohexanedicarboxylic acid on Newcrom R1 HPLC column.

Sources

Application Note & Protocol: Derivatization of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Direct GC-MS analysis of this polar, non-volatile dicarboxylic acid monoester is challenging, leading to poor chromatographic peak shape, low sensitivity, and potential thermal degradation. This application note explores two robust derivatization strategies—silylation and esterification—to enhance the volatility and thermal stability of the analyte, thereby enabling sensitive and reliable quantification. We delve into the mechanistic underpinnings of these derivatization techniques, provide step-by-step protocols, and discuss the critical parameters for successful implementation.

Introduction: The Rationale for Derivatization

This compound is a chiral dicarboxylic acid monoester of interest in pharmaceutical and metabolic research. Its inherent chemical properties—high polarity due to the free carboxylic acid group and low volatility—make it unsuitable for direct analysis by gas chromatography.[1][2] Injecting the underivatized compound typically results in broad, tailing peaks, poor resolution, and a lack of reproducibility.[1]

Derivatization is a chemical modification process that converts the analyte into a less polar and more volatile compound, making it amenable to GC-MS analysis.[3][4] This is achieved by replacing the active hydrogen of the carboxylic acid group with a non-polar functional group.[5] The primary benefits of derivatizing this compound include:

  • Increased Volatility and Thermal Stability: The resulting derivatives have a lower boiling point and are less prone to degradation at the high temperatures of the GC inlet and column.[3]

  • Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, resulting in better resolution and more accurate quantification.

  • Enhanced Sensitivity: The derivatives often exhibit better ionization efficiency in the mass spectrometer, leading to lower detection limits.[6]

This guide will focus on two of the most effective and widely adopted derivatization techniques for carboxylic acids: Silylation and Esterification .

Derivatization Strategies: A Comparative Overview

The choice between silylation and esterification depends on several factors, including the sample matrix, required sensitivity, and available laboratory resources. Both methods are effective for derivatizing the free carboxylic acid group of this compound.

Parameter Silylation (e.g., with MSTFA) Esterification (e.g., with BF₃-Methanol)
Reaction Speed Fast, often complete within minutes at elevated temperatures.Relatively fast, typically 5-15 minutes at elevated temperatures.
Reagent Handling Highly sensitive to moisture; requires anhydrous conditions.[3][7]Corrosive and toxic; requires handling in a fume hood.[8]
Byproducts Volatile and generally do not interfere with chromatography.Water and salts, which are typically removed during workup.[9]
Derivative Stability Trimethylsilyl (TMS) derivatives can be moisture-sensitive.[3]Methyl esters are generally stable.
Versatility Can derivatize other active hydrogens (e.g., hydroxyls) if present.Specific to carboxylic acids.

For the analysis of low-molecular-weight dicarboxylic acids, silylation with reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) has been shown to provide lower detection limits and higher reproducibility compared to esterification.[6][10][11]

Silylation Protocol using MSTFA

Silylation involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.[3] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective silylating reagent that produces volatile byproducts, minimizing chromatographic interference.[4][12]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of MSTFA, with the subsequent elimination of N-methyltrifluoroacetamide.

Experimental Workflow

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Aliquot Sample dry Evaporate to Dryness (under Nitrogen) start->dry add_reagent Add MSTFA & Pyridine (optional catalyst) dry->add_reagent heat Heat at 60-70°C for 30 min add_reagent->heat inject Inject into GC-MS heat->inject

Caption: Silylation workflow for this compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Pipette an appropriate volume of the sample solution containing this compound into a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as silylation reagents are highly moisture-sensitive.[7]

  • Derivatization:

    • Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried sample.

    • (Optional) For sterically hindered carboxylic acids, the addition of a catalyst such as 1% Trimethylchlorosilane (TMCS) in MSTFA can be beneficial. Pyridine (10-20 µL) can also be used as a catalyst and to aid in dissolving the sample.

    • Securely cap the vial.

    • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS system.

Esterification Protocol using Boron Trifluoride-Methanol (BF₃-Methanol)

Esterification converts the carboxylic acid to its corresponding methyl ester using an alcohol in the presence of an acid catalyst.[13] Boron trifluoride-methanol (BF₃-Methanol) is a highly efficient and widely used reagent for this purpose.[8][9]

Reaction Mechanism

BF₃ acts as a Lewis acid, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by methanol. This is followed by the elimination of water to form the methyl ester.

Experimental Workflow

esterification_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis start Aliquot Sample dry Evaporate to Dryness (if in aqueous solution) start->dry add_reagent Add 14% BF3-Methanol dry->add_reagent heat Heat at 60°C for 10-15 min add_reagent->heat cool Cool to Room Temp. heat->cool add_solvents Add Hexane & Saturated NaCl(aq) cool->add_solvents vortex Vortex to Mix add_solvents->vortex separate Separate Phases vortex->separate collect_organic Collect Organic Layer separate->collect_organic inject Inject into GC-MS collect_organic->inject

Caption: Esterification workflow for this compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Place 1-10 mg of the sample into a screw-cap reaction vial. If the sample is in solution, evaporate the solvent to dryness.[8]

  • Derivatization:

    • Add 2 mL of 10-14% BF₃-methanol solution to the vial.[8]

    • Tightly cap the vial and heat at 60°C for 10-15 minutes in a heating block or water bath.[8]

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.[8] The salt solution helps to facilitate phase separation.

    • Vortex the vial vigorously for 30 seconds to extract the newly formed methyl ester into the hexane layer.[8]

    • Allow the layers to separate. The upper layer is the hexane phase containing the derivatized analyte.

  • Sample Cleanup and Collection:

    • Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.

GC-MS Parameters

The following are typical starting parameters for the GC-MS analysis of the derivatized this compound. These may require optimization for your specific instrument and application.

Parameter Typical Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min
Inlet Temperature 250-280°C
Injection Mode Split (e.g., 20:1) or Splitless
Oven Program Initial: 80°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Trustworthiness and Self-Validation

To ensure the reliability and accuracy of your results, the following self-validating steps should be incorporated into your workflow:

  • Reagent Blank: Always prepare and analyze a reagent blank (all components except the analyte) to check for contamination from solvents, reagents, or glassware.

  • Derivatization Yield: To confirm the completion of the derivatization reaction, analyze aliquots at different time points until the product peak area no longer increases.[9]

  • Calibration Curve: Prepare a calibration curve using standards of the derivatized analyte to ensure accurate quantification.

  • Internal Standard: The use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume.

Chiral Considerations

The derivatization methods described herein—silylation and esterification—occur at the carboxylic acid group and do not involve the chiral centers of the cyclohexyl ring. Therefore, these methods are not expected to cause racemization of the (1R,4R)-enantiomer. For the separation of enantiomers, a chiral GC column would be required.[14]

Conclusion

Both silylation with MSTFA and esterification with BF₃-Methanol are effective and reliable methods for the derivatization of this compound for GC-MS analysis. The choice of method will depend on the specific requirements of the assay. Silylation offers a faster, single-step reaction with volatile byproducts, while esterification provides a highly stable derivative. By following the detailed protocols and validation steps outlined in this guide, researchers can achieve robust, reproducible, and sensitive analysis of this important compound.

References

  • Zenkevich, I. G. (2003). Acids: Derivatization for GC Analysis.
  • Pietrogrande, M. C., Bacco, D., & Demaria, G. (2008). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of separation science, 31(19), 3447–3455. [Link]

  • Lepage, G., & Roy, C. C. (1986). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of lipid research, 27(1), 114–120.
  • Cataldi, T. R., Nardi, G., & Rubino, F. M. (2008).
  • ResearchGate. (n.d.). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Request PDF. Retrieved from [Link]

  • Li, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]

  • Regis Technologies. (n.d.). Silylation Reagents. Regis Technologies. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Chrom Tech, Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization and validation of a derivatization method with boron trifluoride in ethanol for analysis of aromatic carboxylic acids in water. Request PDF. Retrieved from [Link]

  • Throckmorton, L., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 25(22), 5278. [Link]

  • Esposito, G. G. (1972). Estimation of Carboxylic Acids in Synthetic Polymers by Transesterification and Gas-Liquid Chromatography.
  • McKeown, G. G., & Read, S. I. (1965). Esterification and Gas Chromatography of Some Acids of the Tricarboxylic Acid Cycle. Analytical Chemistry, 37(11), 1480–1481. [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Data in brief, 11, 252–260. [Link]

  • LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis. LCGC International. Retrieved from [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in gas chromatography: 1. Silylation. European Journal of Mass Spectrometry, 9(5), 421-434.
  • Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435. [Link]

  • Proni, G., Pescitelli, G., & Nakanishi, K. (2002). Absolute Stereochemical Determination of Chiral Carboxylic Acids. Journal of the American Chemical Society, 124(49), 14914–14918. [Link]

  • PubChem. (n.d.). rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Request PDF. Retrieved from [Link]

Sources

large-scale synthesis of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral bifunctional molecule of significant interest in the pharmaceutical and fine chemical industries. Its rigid cyclohexane scaffold, combined with the specific trans-stereochemistry and orthogonal carboxylic acid and ethyl ester functional groups, makes it a valuable building block for the synthesis of complex molecular architectures. It serves as a crucial intermediate in the development of various active pharmaceutical ingredients (APIs), where precise stereochemical control is paramount for biological activity and safety.[1]

This document provides a comprehensive guide to a robust and scalable two-step synthesis of this compound. The strategy detailed herein is designed for large-scale production, emphasizing efficiency, stereochemical purity, and the use of industrially viable methodologies. We will first outline the overall synthetic strategy, followed by detailed, step-by-step protocols, and conclude with a discussion on the critical process parameters that ensure success and reproducibility.

I. Synthetic Strategy and Rationale

The selected synthetic route begins with the commercially available and cost-effective starting material, diethyl terephthalate. The process unfolds in two key stages:

  • Catalytic Hydrogenation: The aromatic ring of diethyl terephthalate is reduced to a cyclohexane ring to produce diethyl 1,4-cyclohexanedicarboxylate. This reaction typically yields a mixture of cis and trans isomers.

  • Enzymatic Kinetic Resolution: The desired (1R,4R)-enantiomer of the trans-diester is selectively mono-hydrolyzed using a lipase. This biocatalytic step is the cornerstone of the synthesis, affording high enantiomeric purity in an environmentally benign manner.

This approach is favored for large-scale synthesis due to its convergence, high yields, and the avoidance of expensive chiral resolving agents or complex asymmetric catalytic systems. The use of heterogeneous catalysts and immobilized enzymes simplifies downstream processing, as they can be easily removed from the reaction mixture by filtration and potentially recycled.

Overall Synthetic Scheme

The pathway from the starting material to the final product is illustrated below.

G start Diethyl Terephthalate intermediate Diethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture) start->intermediate H₂, Ru/C Catalyst Ethanol, High Pressure product This compound intermediate->product Lipase (e.g., CAL-B) Aqueous Buffer, pH 7 Selective Mono-hydrolysis

Caption: Synthetic pathway for this compound.

II. Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis of Diethyl 1,4-cyclohexanedicarboxylate

This protocol describes the catalytic hydrogenation of diethyl terephthalate. The primary choice of catalyst is Ruthenium on Carbon (Ru/C), which is highly effective for the hydrogenation of aromatic rings under industrially feasible conditions.[2][3][4]

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMolesNotes
Diethyl terephthalateC₁₂H₁₄O₄222.2410.0 kg45.0Substrate, >99% purity
5% Ruthenium on CarbonRu/C-500 g-Catalyst, 50% wet paste
Ethanol (Absolute)C₂H₅OH46.0750 L-Solvent, anhydrous grade
Hydrogen GasH₂2.02As required-High purity grade
Equipment
  • 100 L high-pressure stainless steel autoclave (hydrogenation reactor) equipped with a mechanical stirrer, temperature probe, pressure gauge, and gas inlet/outlet.

  • Filtration system (e.g., Nutsche filter) for catalyst removal.

  • Large-scale rotary evaporator for solvent removal.

Step-by-Step Procedure
  • Reactor Charging: Under an inert nitrogen atmosphere, charge the 100 L autoclave with diethyl terephthalate (10.0 kg) and ethanol (50 L).

  • Catalyst Addition: Carefully add the 5% Ru/C catalyst (500 g) to the reactor. Safety Note: Handle wet Ru/C catalyst with care as it can be pyrophoric upon drying.

  • System Purge: Seal the reactor and purge the system three times with nitrogen, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to 15 bar.[3][4]

    • Begin stirring at 300-500 RPM.

    • Heat the reactor contents to 100-110°C.[3][4]

    • Maintain the hydrogen pressure at 15 bar throughout the reaction. The reaction is exothermic; monitor and control the temperature.

  • Reaction Monitoring: Monitor the reaction progress by sampling and analyzing via Gas Chromatography (GC) for the disappearance of the starting material. The reaction is typically complete within 12-20 hours.

  • Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature (<30°C). Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® in a Nutsche filter to remove the Ru/C catalyst. Wash the catalyst cake with additional ethanol (2 x 5 L) to recover any residual product. The recovered catalyst can potentially be recycled after regeneration.

  • Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

  • Product Isolation: The resulting crude oil is Diethyl 1,4-cyclohexanedicarboxylate, a mixture of cis and trans isomers. The typical yield is 10.1-10.3 kg (98-100%). This material is used directly in the next step without further purification.

Protocol 2: Enzymatic Resolution of Diethyl 1,4-cyclohexanedicarboxylate

This protocol employs an immobilized lipase for the enantioselective mono-hydrolysis of the trans-diester isomer to yield the target acid. Candida antarctica Lipase B (CAL-B), often supplied as the immobilized preparation Novozym® 435, is highly effective for this transformation due to its excellent stereoselectivity and stability.[5]

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMolesNotes
Diethyl 1,4-cyclohexanedicarboxylateC₁₂H₂₀O₄228.2910.2 kg44.7Crude from Protocol 1
Novozym® 435--1.0 kg-Immobilized CAL-B
Phosphate Buffer (0.1 M)--100 L-pH 7.0
Sodium Hydroxide (2 M)NaOH40.00As required-For pH adjustment
Hydrochloric Acid (6 M)HCl36.46As required-For acidification
Ethyl AcetateC₄H₈O₂88.11~100 L-Extraction solvent
BrineNaCl(aq)-~20 L-Saturated NaCl solution
Step-by-Step Procedure
  • Reaction Setup: Charge a 200 L jacketed glass reactor with phosphate buffer (100 L) and Novozym® 435 (1.0 kg). Begin stirring to create a suspension.

  • Substrate Addition: Add the crude Diethyl 1,4-cyclohexanedicarboxylate (10.2 kg) to the reactor.

  • Reaction Execution:

    • Heat the mixture to 35-40°C.

    • Maintain the pH at 7.0 using an automated titrator that adds 2 M NaOH solution. The consumption of NaOH is a direct measure of the rate of hydrolysis.

  • Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) using a chiral column. The goal is to reach approximately 50% conversion of the trans-diester, which maximizes the yield and enantiomeric excess (e.e.) of the product. This typically takes 24-48 hours.

  • Enzyme Removal: Once the target conversion is reached, cool the mixture to room temperature. Filter the reaction mixture to recover the immobilized enzyme. Wash the enzyme beads with deionized water. The recovered enzyme can be reused for subsequent batches.

  • Product Isolation and Separation:

    • Transfer the aqueous filtrate to a separation funnel or extraction vessel.

    • Wash the aqueous phase with ethyl acetate (2 x 20 L) to remove the unreacted diester (cis and remaining trans isomers).

    • Cool the aqueous phase in an ice bath to <10°C.

    • Slowly acidify the aqueous phase to pH 2-3 by adding 6 M HCl with vigorous stirring. The product will precipitate as a white solid.

  • Extraction: Extract the acidified aqueous phase with ethyl acetate (3 x 25 L).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 20 L), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a white to off-white solid.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as heptane/ethyl acetate.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot heptane until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then in a refrigerator (0-4°C) to complete crystallization.

    • Filter the purified solid, wash with cold heptane, and dry under vacuum at 40°C.

  • Final Product: The final product is this compound. Expected yield is 3.5-3.8 kg (78-85% based on the trans-isomer content) with an enantiomeric excess >99%.

III. Process Workflow and Critical Parameters

A successful large-scale synthesis relies on careful control of key parameters. The workflow below highlights the critical stages.

G cluster_0 Protocol 1: Hydrogenation cluster_1 Protocol 2: Enzymatic Resolution P1_Start Charge Reactor: Diethyl Terephthalate, EtOH, Ru/C P1_React Hydrogenate: 100-110°C, 15 bar H₂ P1_Start->P1_React P1_Filter Cool & Filter: Remove Ru/C Catalyst P1_React->P1_Filter P1_Evap Concentrate: Remove Ethanol P1_Filter->P1_Evap P1_Product Crude Diester Mix P1_Evap->P1_Product P2_Start Charge Reactor: Crude Diester, Buffer, Lipase P1_Product->P2_Start Transfer Crude Material P2_React Hydrolyze: 35-40°C, pH 7.0 P2_Start->P2_React P2_Filter Filter: Recover Immobilized Enzyme P2_React->P2_Filter P2_Extract Acidify & Extract: Isolate Product with EtOAc P2_Filter->P2_Extract P2_Purify Recrystallize & Dry P2_Extract->P2_Purify P2_Product Final Product >99% e.e. P2_Purify->P2_Product

Caption: Experimental workflow from starting material to purified final product.

Expert Insights and Causality
  • Why Ruthenium Catalyst? Ruthenium-based catalysts exhibit excellent activity for the hydrogenation of aromatic rings while being less prone to hydrogenolysis (cleavage of C-O bonds) compared to other noble metals like Palladium under these conditions.[2] This ensures the integrity of the ester groups is maintained.

  • Controlling Hydrogenation: The temperature and pressure are critical. Higher temperatures and pressures accelerate the reaction but can lead to over-reduction or side reactions. The specified range of 100-110°C and 15 bar is an optimized balance for efficient conversion and selectivity on a large scale.[3][4]

  • The Power of Biocatalysis: Enzymatic resolution is the key to achieving high stereopurity. Lipases operate in aqueous media under mild conditions (temperature and pH), making the process "greener" and safer than methods requiring stoichiometric chiral reagents or harsh conditions. The enzyme's active site is exquisitely shaped to differentiate between the two enantiomers of the trans-diester, selectively hydrolyzing one much faster than the other, a principle known as kinetic resolution.[5]

  • The 50% Conversion Target: Stopping the enzymatic reaction at ~50% conversion is a fundamental concept in kinetic resolution. At this point, the concentration of the desired, slower-reacting enantiomer (as the product acid) and its enantiomeric excess are mathematically maximized. Pushing the reaction further would lead to the hydrolysis of the undesired enantiomer, thereby decreasing the enantiomeric purity of the product.[5]

IV. Summary of Data

StepStarting MaterialProductTypical YieldPurity / e.e.
1Diethyl terephthalateDiethyl 1,4-cyclohexanedicarboxylate98-100%~4:1 trans:cis ratio
2Diethyl 1,4-cyclohexanedicarboxylateThis compound78-85%>99% (chiral HPLC)

References

  • PubMed. Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts. (2020). Available from: [Link]

  • ScienceDirect. New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Trans-4-(Methoxycarbonyl)cyclohexanecarboxylic Acid in Modern Organic Synthesis. Available from: [Link]

  • ResearchGate. Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. (2015). Available from: [Link]

  • SciEngine. Catalytic hydrogenation of dimethyl terephthalate to dimethyl 1,4-cyclohexanedicarboxylate over Ru/Al2O3 catalyst. Available from: [Link]

  • Google Patents. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2021).
  • European Patent Office. PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. (2017). Available from: [Link]

  • Google Patents. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017).
  • Google Patents. 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof.
  • ResearchGate. Thermodynamic analysis of catalytic hydrogenation of terephthalic acid to 1, 4-cyclohexane-dicarboxylic acid. (2016). Available from: [Link]

  • ResearchGate. Conversion of bis (2-hydroxyethylene terephthalate) into 1,4-cyclohexanedimethanol by selective hydrogenation using RuPtSn/Al2O3. (2017). Available from: [Link]

  • PubChem. 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. Available from: [Link]

  • The University of Manchester Research Explorer. A multikilogram-scale synthesis of (R)-methyl 2-[(1r,4R)-4-(tert-butoxy- carbonylamino)cyclohexyl]. (2012). Available from: [Link]

  • ResearchGate. Enzymatic Desymmetrization of Dimethyl Cylcohex-4-ene- cis -1,2-dicarboxylate to (1 S ,2 R )-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid. (2015). Available from: [Link]

  • PubChem. 1,4-Cyclohexanedicarboxylic acid. Available from: [Link]

  • Organic Syntheses. 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. Available from: [Link]

  • PubChem. Diethyl 1,4-cyclohexanedicarboxylate. Available from: [Link]

  • PubMed. Efficient production of trans-4-hydroxy-l-proline from glucose using a new trans-proline 4-hydroxylase in Escherichia coli. (2020). Available from: [Link]

  • ResearchGate. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. (2023). Available from: [Link]

Sources

Application Note & Protocol: Mastering Amide Coupling Reactions with (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Amide Bonds and the Significance of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals, from blockbuster drugs to novel therapeutic candidates.[1][2] The formation of this robust linkage, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[1][3] The choice of coupling reagents and reaction conditions is paramount to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of chiral centers, a critical aspect of drug efficacy and safety.[4]

This compound is a chiral building block of significant interest in drug discovery. Its rigid, stereochemically defined cyclohexane core provides a valuable scaffold for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The presence of both a carboxylic acid and an ester group offers orthogonal handles for further chemical modification, making it a versatile synthon in the construction of complex molecules.

This application note provides a comprehensive guide to performing amide coupling reactions with this compound. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed, field-proven protocols, and present a comparative analysis to aid in the selection of the most appropriate method for your specific research needs.

Mechanistic Pillars of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature, requiring high temperatures that are often incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents. The general workflow can be visualized as a two-step process: activation of the carboxylic acid followed by nucleophilic attack by the amine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Carboxylic_Acid This compound Activated_Intermediate Reactive Intermediate (e.g., O-acylisourea, HOBt-ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent e.g., EDC, HBTU, PyBOP Amine Primary or Secondary Amine Amide_Product Desired Amide Activated_Intermediate->Amide_Product + Amine Byproducts Reaction Byproducts (e.g., DCU, Tetramethylurea)

Caption: General workflow for amide bond formation.

The choice of coupling reagent dictates the nature of the activated intermediate and, consequently, the reaction's efficiency and potential side reactions. We will explore three widely used classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts.

Comparative Analysis of Common Coupling Protocols

Selecting the optimal coupling protocol depends on various factors, including the steric and electronic properties of the amine, the desired scale of the reaction, and cost considerations. The following table provides a comparative overview of three robust methods for coupling this compound.

Parameter EDC/NHS Protocol HBTU Protocol PyBOP Protocol
Reagent Class CarbodiimideAminium/Uronium SaltPhosphonium Salt
Mechanism Forms an O-acylisourea intermediate, stabilized by NHS to form an amine-reactive ester.[5][6][7]Forms a highly reactive HOBt active ester.[4][8]Forms a highly reactive HOBt active ester.[9][10]
Typical Solvent DCM, DMFDMF, DMSODMF, DCM[10]
Base Often not required, but a non-nucleophilic base like DIPEA can be used.Non-nucleophilic base (e.g., DIPEA, TEA) is essential.[8]Non-nucleophilic base (e.g., DIPEA, TEA) is essential.[9]
Reaction Time 2-24 hours1-12 hours1-12 hours[10]
Byproducts Water-soluble urea derivative.Water-soluble tetramethylurea.[8]Tris(pyrrolidin-1-yl)phosphine oxide (less hazardous than HMPA from BOP).[9]
Advantages Cost-effective, byproducts are easily removed by aqueous workup.[11]High coupling efficiency, rapid reactions, and reduced risk of racemization.[4]High efficiency, rapid reactions, and a good alternative to the more hazardous BOP reagent.[9][10]
Disadvantages The O-acylisourea intermediate can rearrange to an N-acylurea byproduct.[7][12]Can be more expensive than EDC.Potential explosive hazard, relatively expensive.[9]
Ideal For General-purpose amide synthesis, especially on a larger scale where cost is a factor.Peptide synthesis and couplings involving sterically hindered or electron-deficient amines.[4]Cases where BOP is to be avoided due to the carcinogenic nature of its HMPA byproduct.[9]

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the three discussed coupling reactions.

Protocol 1: EDC/NHS Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester, which minimizes side reactions.[5][13]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC (1.2 eq)[11]

  • NHS (1.2 eq)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and NHS (1.2 eq).

  • Dissolve the solids in an appropriate volume of anhydrous DCM or DMF.

  • Cool the solution to 0 °C using an ice bath.[11]

  • Add EDC (1.2 eq) to the cooled solution and stir for 15 minutes at 0 °C.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Activation cluster_1 Coupling Acid Carboxylic Acid O_acylisourea O-acylisourea intermediate Acid->O_acylisourea + EDC EDC EDC NHS_ester NHS-ester O_acylisourea->NHS_ester + NHS NHS NHS Amide Amide NHS_ester->Amide + Amine Amine Amine

Caption: EDC/NHS coupling mechanism.

Protocol 2: HBTU Coupling

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient coupling reagent that generates a benzotriazole active ester in situ, leading to rapid amide bond formation.[4][8]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HBTU (1.5 eq)[8]

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)[8]

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 10% aqueous citric acid solution

  • Saturated aqueous NaHCO₃ solution

  • Water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq), the amine (1.1 eq), and DIPEA (3.5 eq) in DMF.[8]

  • Add HBTU (1.5 eq) to the suspension.[8]

  • Stir the mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc or DCM.[8]

  • Wash the organic layer sequentially with 10% citric acid, saturated NaHCO₃, water (2x), and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography.[8]

G cluster_0 Activation cluster_1 Coupling Acid Carboxylate Anion HOBt_ester HOBt-ester Acid->HOBt_ester + HBTU HBTU HBTU Amide Amide HOBt_ester->Amide + Amine Amine Amine

Caption: HBTU coupling mechanism.

Protocol 3: PyBOP Coupling

(Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) is another highly effective coupling reagent that functions similarly to HBTU but is a phosphonium salt.[9][10] It is often preferred over its predecessor, BOP, as its byproduct is not a carcinogen.[9]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)[9]

  • PyBOP (1.2 eq)[9]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)[9]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 10% aqueous citric acid solution

  • Saturated aqueous NaHCO₃ solution

  • Water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.2 eq), and DIPEA or TEA (1.5 eq) in DMF.[9]

  • Cool the solution to 0 °C in an ice bath.[9]

  • Add PyBOP (1.2 eq) to the cooled solution.[9][10]

  • Allow the reaction to warm to room temperature and stir overnight.[9][10] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.[9]

  • Wash the organic layer sequentially with 10% citric acid, water (2x), saturated NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography.[9]

Conclusion

The successful synthesis of amides from this compound is readily achievable through a variety of robust and well-established coupling protocols. The choice between EDC/NHS, HBTU, and PyBOP will be guided by the specific requirements of the synthetic target and practical considerations such as cost and scale. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently construct the critical amide linkages that are fundamental to the advancement of drug discovery and development.

References

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]

  • MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amides. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). HBTU. Retrieved from [Link]

  • RSC Publishing. (2014). Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). PyBOP. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HBTU. Retrieved from [Link]

  • Semantic Scholar. (2016). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. Retrieved from [Link]

  • RSC Publishing. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • RSC Publishing. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2008). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Retrieved from [Link]

  • Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • ResearchGate. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • ScienceDirect. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Retrieved from [Link]

  • NIH. (2012). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 1-ethoxycarbonyl-cyclohexane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2002). Synthesis of 1,4-Cyclohexadiene-Based Acetylenic Macrocycles with Cadiot−Chodkiewicz Coupling. Structure of a Tub-Shaped Tetrameric Container. Retrieved from [Link]

  • Organic Syntheses. (2015). Zirconium (IV) Chloride Catalyzed Amide Formation From Carboxylic acid and Amine: (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2023). Biocatalytic Amide Bond Formation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals working with this chiral building block. The primary purification challenge for this molecule is not the removal of typical reaction by-products, but the rigorous separation of closely related stereoisomers. Achieving high diastereomeric and enantiomeric purity is critical for its successful application in synthesis.

This guide is structured to help you diagnose and solve common purification issues, moving from high-level questions to specific, hands-on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The most significant impurities are stereoisomers that arise during synthesis. These include:

  • Diastereomers: The cis-isomers, primarily (1S,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid. Synthetic routes, such as the hydrogenation of aromatic precursors, often yield a mixture of cis and trans isomers.[1][2]

  • Enantiomers: The (1S,4S)-enantiomer. If the synthesis is not fully stereoselective, a racemic or enantioenriched mixture of the trans isomers may be produced.

  • Process-Related Impurities: Residual starting materials, reagents, or by-products from the specific synthetic pathway used. For instance, if synthesized from 1,4-cyclohexanedicarboxylic acid, the starting diacid or the monomethyl ester could be present.[3]

Q2: Why is separating the cis and trans diastereomers so challenging?

Cis and trans isomers of 1,4-disubstituted cyclohexanes have very similar physical properties, such as polarity and boiling points. This similarity makes their separation by standard techniques like distillation or simple crystallization difficult. The cyclohexane ring's conformational flexibility means the energy difference, and thus the property difference, between the two forms can be subtle, requiring optimized purification methods to achieve high diastereomeric excess (d.e.).

Q3: What are the recommended analytical techniques for assessing the purity of my product?

A multi-pronged approach is recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for determining the cis/trans ratio. The chemical shifts and coupling constants of the protons at the C1 and C4 positions are typically different for the two isomers.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is excellent for quantifying process-related impurities and can often be optimized to separate cis and trans diastereomers.[2]

  • Chiral HPLC: To determine the enantiomeric excess (e.e.), a specialized chiral stationary phase (CSP) is required. Columns like those based on quinine/quinidine carbamates or polysaccharide derivatives are often effective for acidic compounds.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., esterification), GC-MS can be used to assess purity, especially for volatile impurities.[6]

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you may encounter during your experiments.

Problem 1: My NMR analysis shows a significant amount of the cis-isomer impurity. How can I remove it to achieve high diastereomeric purity?

This is the most common challenge. The thermodynamically more stable trans isomer is usually the desired product. You have three primary strategies to address this.

The choice of method depends on the scale of your experiment and the available equipment. The following decision tree can guide your approach.

purification_decision_tree start Impurity Identified: cis-isomer scale_check What is your reaction scale? start->scale_check small_scale < 1 g (Research Scale) scale_check->small_scale Small large_scale > 1 g (Process Scale) scale_check->large_scale Large chromatography Strategy 1: Flash Column Chromatography small_scale->chromatography Fastest & Most Direct crystallization Strategy 2: Selective Recrystallization small_scale->crystallization If chrom. fails or for higher purity large_scale->crystallization Most Economical & Scalable epimerization Strategy 3: Base-Catalyzed Epimerization (Advanced) large_scale->epimerization To maximize yield of trans-isomer

Caption: Decision tree for cis-isomer removal.

For research-scale quantities, flash chromatography is often the most direct method.

  • Scientific Principle: The cis and trans isomers have slightly different polarities due to their molecular shape. The trans isomer is more symmetrical and typically less polar, causing it to elute faster on a normal-phase column. The carboxylic acid and ester groups provide sufficient polarity for interaction with silica gel.

  • Troubleshooting Steps:

    • Stationary Phase: Standard silica gel (40-63 µm) is usually sufficient.

    • Mobile Phase Selection: Start with a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A small amount of acetic or formic acid (0.1-1%) should be added to the mobile phase. This suppresses the deprotonation of the carboxylic acid group on your compound, preventing peak tailing and improving separation.[4]

    • Gradient Elution: Begin with a low concentration of ethyl acetate (e.g., 10%) and gradually increase the polarity. This will help separate the less polar trans isomer from the more polar cis isomer.

    • Monitoring: Use Thin Layer Chromatography (TLC) to develop the optimal solvent system before running the column. The same acidic modifier used in the column should be used for TLC development.

This is the most industrially viable and scalable method. It relies on differences in solubility and crystal lattice packing between the two isomers.

  • Scientific Principle: The trans isomer, being more symmetrical, often forms a more stable and less soluble crystal lattice than the less symmetrical cis isomer. By choosing an appropriate solvent system, the desired trans isomer can be selectively precipitated, leaving the cis isomer enriched in the mother liquor.[7]

  • Troubleshooting Steps:

    • Solvent Screening: The key to success is finding the right solvent or solvent pair. A good solvent will dissolve the crude product when hot but provide poor solubility for the trans isomer when cold.

    • Recommended Solvents: Based on analogous compounds, consider solvents like acetone, isopropanol, or mixtures such as acetone/water or ethanol/water.[1]

    • Procedure: Dissolve the crude mixture in the minimum amount of boiling solvent. Allow it to cool slowly and undisturbed to room temperature, then cool further in an ice bath or refrigerator. Slow cooling is crucial for selective crystallization.

    • Purity Check: After collecting the crystals, analyze the purity of both the solid and the mother liquor by NMR or HPLC to assess the efficiency of the separation. It may require more than one recrystallization to achieve >99% diastereomeric excess.

If the cis isomer is a major component, you can convert it into the desired trans isomer.

  • Scientific Principle: The proton on the carbon bearing the carboxylic acid (C1) is acidic. In the presence of a strong base, this proton can be removed to form an enolate intermediate. Reprotonation can occur from either face, leading to a mixture of cis and trans isomers. Because the trans isomer is thermodynamically more stable (with both bulky groups in equatorial positions), it will be the major product at equilibrium.[2] This process is known as epimerization.

  • Warning: This is a chemical transformation, not just a separation. Conditions must be carefully controlled to avoid side reactions like ester hydrolysis.

  • General Procedure: Heating the isomeric mixture with a base (e.g., potassium hydroxide) in a high-boiling solvent (e.g., ethylene glycol) can drive the equilibrium towards the trans form.[2] The product must then be re-isolated and purified.

Problem 2: My product is diastereomerically pure (trans), but a chiral HPLC analysis shows it is a racemic mixture of (1R,4R) and (1S,4S). How can I resolve the enantiomers?

This requires a chiral separation technique. The most common method for carboxylic acids is diastereomeric salt formation.

chiral_resolution_workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Acid racemate Racemic Acid (R-COOH + S-COOH) mix Reaction in Suitable Solvent racemate->mix chiral_base Chiral Base (e.g., S-Base) chiral_base->mix salts Diastereomeric Salts (R-COOH:S-Base) (S-COOH:S-Base) mix->salts crystallization Selective Crystallization (one salt precipitates) salts->crystallization filtration Filtration crystallization->filtration solid Solid Salt 1 (e.g., R-COOH:S-Base) filtration->solid liquid Mother Liquor (Enriched in Salt 2) filtration->liquid acidification Acidification (e.g., add HCl) solid->acidification extraction Liquid-Liquid Extraction acidification->extraction final_product Pure Enantiomer (R-COOH) extraction->final_product

Caption: Workflow for chiral resolution by diastereomeric salt formation.

  • Scientific Principle: Reacting a racemic carboxylic acid with a single enantiomer of a chiral base creates a mixture of two diastereomeric salts ((R-acid/S-base) and (S-acid/S-base)). Diastereomers have different physical properties, including solubility. This difference can be exploited to separate them by crystallization.[8]

  • Troubleshooting Steps:

    • Choosing a Chiral Base: Common choices for resolving acidic compounds include (R)- or (S)-α-methylbenzylamine (phenylethylamine), brucine, or quinine. The choice of base is empirical and may require screening.

    • Stoichiometry: The molar ratio of the chiral base to the racemic acid is critical. Often, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a higher enantiomeric excess in the crystallized salt.

    • Solvent Selection: The solvent must allow for the formation of the salt and then enable the selective crystallization of one diastereomer. Alcohols (methanol, ethanol) or acetonitrile are common starting points.

    • Liberation: Once the diastereomeric salt is isolated and purified (sometimes requiring its own recrystallization), the chiral base is removed by acidification (e.g., with dilute HCl) followed by extraction of the now enantioenriched carboxylic acid into an organic solvent (e.g., dichloromethane or ethyl acetate).[7]

Detailed Experimental Protocols

Protocol 1: Purity Assessment by HPLC
  • Objective: To determine the ratio of cis to trans isomers.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Method:

    • Prepare a sample solution at ~1 mg/mL in a 50:50 mixture of Solvents A and B.

    • Set the flow rate to 1.0 mL/min.

    • Set the detector wavelength to 210 nm.

    • Run a gradient elution, for example: 20% B to 80% B over 20 minutes.

    • The trans isomer is expected to have a slightly longer retention time than the cis isomer in reversed-phase chromatography. Note: This is a general starting method. Optimization of the gradient and mobile phase pH may be required based on your specific instrument and column.[2]

Protocol 2: Purification by Selective Recrystallization
  • Objective: To isolate the trans-isomer from a cis/trans mixture.

  • Materials: Crude isomeric mixture, acetone, deionized water, Erlenmeyer flask, condenser, heating mantle, ice bath, Buchner funnel and filter flask.

  • Procedure:

    • Place 5.0 g of the crude product into a 100 mL Erlenmeyer flask.

    • Add acetone (~20 mL) and heat the mixture to reflux with stirring until all solids dissolve.

    • While hot, add deionized water dropwise until the solution becomes faintly cloudy (persistent turbidity).

    • Add a few more drops of acetone until the solution becomes clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

    • Collect the precipitated crystals by vacuum filtration, washing them with a small amount of cold acetone/water (pre-chilled).

    • Dry the crystals under vacuum.

    • Analyze the dried solid and the filtrate (mother liquor) by NMR or HPLC to determine the purity and recovery. Repeat if necessary.

Data Summary Table

The following table summarizes key physical and chemical properties of the target compound and its close relatives, which can be useful for purification development.

PropertyThis compound1,4-Cyclohexanedicarboxylic acid (trans)Reference
Molecular Formula C₁₀H₁₆O₄C₈H₁₂O₄[9][10]
Molecular Weight 200.23 g/mol 172.18 g/mol [9][10]
Appearance Solid (expected)White crystalline solid
Melting Point Data not available311-315 °C[11]
Boiling Point Data not availableDecomposes
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)Sparingly soluble in water; soluble in alcohols
pKa ~4.8 (estimated for carboxylic acid)pKa1 ≈ 4.4, pKa2 ≈ 5.4[3]

References

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • EP3411355B1 - PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. European Patent Office. [Link]

  • ChemSynthesis - 1-ethoxycarbonyl-cyclohexane-1-carboxylic acid. [Link]

  • PubChem - this compound. National Center for Biotechnology Information. [Link]

  • PubChem - 1,4-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information. [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed. [Link]

  • WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Supporting information - The Royal Society of Chemistry. [Link]

  • Bindel, T. H., et al. (1976). 4-hydroxycyclohexane-1-carboxylic acid: an unusual compound isolated from the urine of children with suspected disorders of metabolism. Clinica Chimica Acta, 66(2), 209-217.
  • PubChem - 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Cheméo - Chemical Properties of 1,4-Cyclohexanedicarboxylic acid, trans- (CAS 619-82-9). [Link]

Sources

Technical Support Center: Resolving Enantiomers of 4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 4-(ethoxycarbonyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals actively engaged in separating this racemic mixture. Our focus is on the most robust and scalable method: diastereomeric salt crystallization . This document moves beyond a simple protocol, offering in-depth troubleshooting, scientific explanations for experimental choices, and field-proven insights to guide you through the common challenges encountered during this critical process.

Introduction: The Principle of Diastereomeric Resolution

Chiral resolution is a cornerstone of pharmaceutical development, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1] The racemic mixture of 4-(ethoxycarbonyl)cyclohexanecarboxylic acid contains two enantiomers that are mirror images and, therefore, have identical physical properties (e.g., solubility, melting point), making direct separation exceedingly difficult.[2]

The strategy of diastereomeric salt crystallization elegantly circumvents this problem. By reacting the racemic acid with a single, pure enantiomer of a chiral base (the "resolving agent"), we convert the pair of enantiomers into a pair of diastereomeric salts.[3]

  • (R)-Acid + (S)-Base → (R,S)-Salt

  • (S)-Acid + (S)-Base → (S,S)-Salt

These resulting salts, (R,S) and (S,S), are diastereomers. Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[4][5] This difference allows us to separate them using fractional crystallization. The less soluble diastereomer will crystallize out of the solution first, allowing for its isolation. Subsequently, the pure acid enantiomer is liberated from the salt, typically by treatment with a strong acid.[4][6]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation racemic_acid Racemic Acid (R-COOH & S-COOH) salt_formation Reaction racemic_acid->salt_formation chiral_base Chiral Resolving Agent (S-Base) chiral_base->salt_formation diastereomers Mixture of Diastereomeric Salts (R-COOH:S-Base & S-COOH:S-Base) salt_formation->diastereomers crystallization Cooling & Crystallization in a specific solvent diastereomers->crystallization less_soluble Solid Crystals (Less Soluble Diastereomer) crystallization->less_soluble more_soluble Mother Liquor (More Soluble Diastereomer) crystallization->more_soluble acidification Acidification (e.g., HCl) less_soluble->acidification pure_enantiomer Enantiomerically Pure Acid (e.g., R-COOH) acidification->pure_enantiomer

Figure 1: Workflow of Diastereomeric Salt Resolution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the resolution of 4-(ethoxycarbonyl)cyclohexanecarboxylic acid.

Q1: I've mixed my racemic acid and chiral base, but no crystals are forming. What's going wrong?

Answer: This is the most frequent challenge and almost always relates to the choice of solvent and the resulting solubility of the diastereomeric salts.

  • Causality: For crystallization to occur, one diastereomeric salt must be significantly less soluble than the other in the chosen solvent, and its concentration must exceed its solubility limit. If both salts are highly soluble, or if they have very similar solubilities, separation will fail.[4][7]

  • Troubleshooting Steps:

    • Solvent Screening is Crucial: The success of a resolution is empirically determined and highly dependent on the solvent.[4] You must screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof, sometimes with water).

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts. Be cautious not to evaporate too much, which could cause both diastereomers to precipitate out together.

    • Reduce Temperature: Cool the solution slowly. If crystallization still doesn't occur, try cooling to 0°C or even -20°C. Slow cooling is vital for forming well-ordered, pure crystals.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.

      • Seeding: If you have a tiny crystal from a previous successful attempt, add it to the supersaturated solution to initiate crystallization. This is a form of preferential crystallization.[6]

    • Consider a Different Resolving Agent: If an extensive solvent screen fails, the chosen chiral base may not form diastereomeric salts with sufficiently different crystal packing energies and solubilities. You may need to select a different resolving agent (see Table 1).

G cluster_solutions Troubleshooting Path start No Crystals Formed q1 Is the solution clear or an oil? start->q1 a1 Both salts are too soluble. Increase concentration (evaporate solvent) or cool the solution further. q1->a1 Clear a2 Try inducing crystallization: - Scratch with glass rod - Add seed crystals a1->a2 a3 Conduct a systematic solvent screen. Vary polarity (e.g., alcohols, esters, nitriles). a2->a3 a4 The resolving agent may be unsuitable. Select a different chiral base (see Table 1). a3->a4

Figure 2: Troubleshooting flowchart for crystallization failure.
Q2: I have crystals, but my enantiomeric excess (e.e.) is low. How can I improve the purity?

Answer: Obtaining crystals is the first step; ensuring they are diastereomerically pure is the next. Low e.e. after liberation indicates that your isolated salt was a mixture of both diastereomers.

  • Causality: The initial crystallization often traps impurities or co-precipitates the more soluble diastereomer, especially if cooling is too rapid or the solution is too concentrated.

  • Troubleshooting Steps:

    • Recrystallization is Key: The single most effective method to increase diastereomeric (and thus enantiomeric) purity is recrystallization.[4] Dissolve the isolated crystals in a minimum amount of the hot (or room temperature, depending on the system) solvent from which they were first crystallized and allow them to re-form slowly.

    • Analyze the Mother Liquor: The mother liquor (the solution left after filtering the crystals) is now enriched in the other diastereomer. Don't discard it. You can often isolate the second enantiomer from this solution, sometimes by changing the solvent or concentrating it further.[8]

    • Check Stoichiometry: Ensure you are using the correct molar ratio of the resolving agent to the racemic acid. A 1:1 ratio is a common starting point, but for diacids or other complex molecules, the optimal ratio may differ and must be determined experimentally.[9] Using less than one equivalent of the resolving agent can sometimes improve the purity of the initial crop of crystals.

Q3: Which chiral resolving agent is best for 4-(ethoxycarbonyl)cyclohexanecarboxylic acid?

Answer: The choice of a resolving agent is not always predictable and often requires empirical screening.[6] However, for carboxylic acids, chiral amines are the standard choice.[3]

  • Causality: An effective resolving agent must form a stable salt that packs into a well-ordered crystal lattice. The structural rigidity and steric properties of the agent are critical for creating significant differences in the crystal lattice energies of the two diastereomers.

  • Recommended Agents for Screening: The following table summarizes common, commercially available resolving agents that have proven effective for carboxylic acids. It is advisable to screen at least 2-3 different agents.

Resolving AgentClassCommon SourcesKey Considerations
(R)- or (S)-1-Phenylethylamine Synthetic AmineReadily availableA versatile and often first-choice agent for many carboxylic acids.[6][9]
(1R,2R)- or (1S,2S)-1,2-Diaminopropane Synthetic DiamineCommercially availableCan form salts with two acid molecules, potentially altering crystal packing.[4]
Quinine / Quinidine Natural AlkaloidNatural productBulky, rigid structures that often provide excellent discrimination.[3][10][11] Can be more expensive.
Brucine Natural AlkaloidNatural productHighly effective but also highly toxic. Handle with extreme caution.[3][6][11]
(1S,2R)-1-Aminoindan-2-ol Amino AlcoholSyntheticCan offer different hydrogen bonding interactions due to the hydroxyl group.[7][10]
Q4: How do I properly liberate the pure enantiomer from the isolated salt?

Answer: Once you have a diastereomerically pure salt, you must break the ionic bond to recover your target carboxylic acid.

  • Causality: The salt is held together by an acid-base interaction. By adding a stronger, achiral acid, you protonate the carboxylate anion of your target molecule, making it insoluble in the aqueous phase, while the chiral amine resolving agent is protonated and remains dissolved.

  • Troubleshooting Steps:

    • Use Sufficient Acid: Suspend the diastereomeric salt in a biphasic system (e.g., water and ethyl acetate). Add a mineral acid like 1 M HCl dropwise while stirring until the aqueous layer is acidic (pH < 2).[4] This ensures complete protonation of your carboxylic acid.

    • Ensure Complete Extraction: Your liberated carboxylic acid will move into the organic layer. Extract the aqueous layer multiple times (e.g., 3x with ethyl acetate) to ensure full recovery.

    • Wash and Dry: Combine the organic extracts, wash with brine to remove excess water, and dry thoroughly over an anhydrous salt like sodium sulfate or magnesium sulfate before evaporating the solvent.[4] Residual water can affect the final yield and purity.

Experimental Protocol: A General Guideline

This protocol is a starting point. The optimal solvent, temperature, and concentrations must be determined empirically for 4-(ethoxycarbonyl)cyclohexanecarboxylic acid.

PART A: Diastereomeric Salt Formation and Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve 1 equivalent of racemic 4-(ethoxycarbonyl)cyclohexanecarboxylic acid in a moderate volume of a chosen screening solvent (e.g., 5-10 mL per gram of acid). Warm gently if necessary to fully dissolve.

  • Addition of Resolving Agent: Add 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) to the solution. Stir to mix.

  • Crystallization:

    • If the solution becomes cloudy or crystals form immediately, add more solvent and heat until the solution is clear again. This ensures that crystallization occurs slowly from a saturated solution, which is critical for purity.

    • Allow the clear solution to cool slowly to room temperature. If no crystals form, proceed with the troubleshooting steps in FAQ Q1 (cooling, scratching, concentrating).

  • Isolation: Once a good crop of crystals has formed, cool the flask in an ice bath for 30-60 minutes to maximize the yield of the less soluble salt.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Analysis (Optional but Recommended): At this stage, you can take a small sample of the salt, liberate the acid, and check the e.e. using chiral HPLC or NMR with a chiral shift reagent to determine if recrystallization is needed.

PART B: Recrystallization for Purity Enhancement

  • Redissolve: Transfer the filtered crystals to a clean flask. Add the minimum amount of hot crystallization solvent required to just dissolve all the solid.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration as before. Repeat this process until the desired diastereomeric purity is achieved.

PART C: Liberation of the Enantiomerically Enriched Acid

  • Suspension: Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate) in a separatory funnel.

  • Acidification: Add 1 M HCl dropwise with shaking until the aqueous layer has a pH < 2 (check with pH paper). All solids should dissolve, forming two clear layers.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Workup: Combine all organic extracts. Wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched 4-(ethoxycarbonyl)cyclohexanecarboxylic acid.

  • Final Analysis: Determine the final yield and measure the enantiomeric excess (e.e.) by chiral HPLC to confirm the success of the resolution.

References

  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • BenchChem. (n.d.). Application Note: Chiral Resolution of Racemic Carboxylic Acids Using α-(4-Biphenylyl)benzylamine.
  • Semantic Scholar. (n.d.). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Crystallization Services. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • PubMed. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Pharmacy 180. (n.d.). Resolution of Enantiomers - Stereochemical and Conformational Isomerism. [Link]

  • Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols designed to help you, as a researcher or drug development professional, achieve optimal peak symmetry and reliable results.

Understanding the Analyte: this compound

The structure of this analyte is key to understanding its chromatographic behavior. It possesses a carboxylic acid group, making it an acidic and polar compound.[1] This acidic nature is the primary driver behind its susceptibility to peak tailing in reversed-phase HPLC, primarily due to unwanted secondary interactions with the stationary phase.[2]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified? A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[3] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing. A value greater than 1.2 is generally considered tailing, although for many assays, peaks with an As up to 1.5 may be acceptable.[4] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[5]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound? A2: The most common cause of peak tailing is the presence of more than one retention mechanism.[4][6] For an acidic compound, this often involves:

  • Secondary Silanol Interactions: The analyte's carboxylic acid group can interact with ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This secondary ionic interaction is a common cause of tailing for acidic and basic compounds.[4][7][8]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa (typically around 4-5 for a carboxylic acid), the compound will exist in both ionized and non-ionized forms, leading to a broadened or tailing peak.[5][9][10]

  • Metal Chelation: The carboxylic acid group can chelate with trace metal contaminants in the silica matrix (like iron or aluminum) or from the HPLC system itself (e.g., stainless steel frits).[7][11][12]

Q3: I'm seeing tailing for my analyte. What is the quickest and most effective way to try and fix it? A3: The most impactful and immediate step is to adjust the mobile phase pH. For an acidic analyte, lowering the pH to a value at least 2 units below its pKa is recommended.[13] A pH of 2.5-3.0, achieved by adding 0.1% formic acid or acetic acid to the mobile phase, will suppress the ionization of the analyte's carboxylic acid group and also protonate the surface silanols, minimizing secondary interactions.[4][8][14]

Q4: Are all the peaks in my chromatogram tailing, or just my analyte? A4: This is a critical diagnostic question.

  • If only the analyte peak (or other polar/acidic peaks) is tailing , the issue is likely chemical in nature (silanol interactions, pH, metal chelation).

  • If all peaks are tailing , the problem is likely systemic or physical, such as a column void, a partially blocked frit, or excessive extra-column volume.[15]

In-Depth Troubleshooting Guide

This guide is structured to help you systematically diagnose and resolve the root cause of peak tailing. Begin by determining if the problem is analyte-specific or systemic, and follow the corresponding workflow.

Diagnostic Workflow

The following diagram illustrates a logical path for troubleshooting.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed decision1 Are all peaks tailing? start->decision1 cause_chemical Chemical / Analyte-Specific Issue decision1->cause_chemical No, only analyte or polar peaks cause_systemic Systemic / Physical Issue decision1->cause_systemic Yes step1_ph 1. Optimize Mobile Phase pH (Set pH 2.5-3.0) cause_chemical->step1_ph decision2 Problem Solved? step1_ph->decision2 step2_column 2. Address Secondary Interactions (Use High Purity / End-capped Column) decision2->step2_column No end Peak Shape Optimized decision2->end Yes decision3 Problem Solved? step2_column->decision3 step3_metal 3. Check for Metal Chelation (Passivate System / Use Bio-inert Hardware) decision3->step3_metal No decision3->end Yes step3_metal->end Try combination of solutions step4_extracol A. Check Extra-Column Volume (Minimize tubing length/ID, check fittings) cause_systemic->step4_extracol decision4 Problem Solved? step4_extracol->decision4 step5_colhealth B. Assess Column Health (Flush/reverse column, replace frit) decision4->step5_colhealth No decision4->end Yes decision5 Problem Solved? step5_colhealth->decision5 step6_sample C. Verify Sample & Solvent (Check for overload / solvent mismatch) decision5->step6_sample No decision5->end Yes step6_sample->end Replace Column

A logical workflow to diagnose the cause of peak tailing.

Part 1: Chemical & Analyte-Specific Issues (Only Analyte Peak Tails)

Mobile Phase pH Optimization

Causality: The primary goal is to ensure the analyte and the stationary phase surface have consistent, non-interacting charge states. By lowering the mobile phase pH to ~2.5, you achieve two things: (1) The carboxylic acid on your analyte is fully protonated (-COOH), making it neutral and more hydrophobic, which promotes ideal reversed-phase retention.[14][16] (2) The acidic silanol groups (Si-OH) on the silica surface are also protonated, preventing them from becoming negatively charged (Si-O⁻) and ionically interacting with your analyte.[4][17]

Protocol 1: Mobile Phase pH Adjustment

  • Prepare Mobile Phase Additive: Prepare a 0.1% (v/v) solution of an appropriate acid in the aqueous portion of your mobile phase (e.g., 1 mL of acid in 999 mL of HPLC-grade water).

  • Select an Additive: Choose an additive based on your detection method.

AdditiveTypical ConcentrationUV CutoffSuitability
Formic Acid 0.1%~210 nmExcellent for LC-MS , good for UV.
Acetic Acid 0.1%~225 nmGood for UV, less common for LC-MS.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~210 nmExcellent for UV, but can cause ion suppression in MS.[18]
Phosphoric Acid 0.1%~205 nmUV use only; not volatile and will contaminate an MS source.
  • pH Measurement: Before mixing with the organic solvent, confirm the pH of the aqueous portion is between 2.5 and 3.0.

  • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Analyze: Inject your sample and evaluate the peak shape.

Expected Outcome: A significant reduction in peak tailing and potentially a slight increase in retention time as the analyte is now in its more retained, neutral form.[19]

Secondary Interactions with the Stationary Phase

Causality: Not all HPLC columns are created equal. Older, "Type A" silica columns have a higher concentration of acidic silanols and trace metals, making them prone to causing peak tailing.[6] Modern, high-purity "Type B" silica columns that are densely bonded and "end-capped" are designed to minimize these active sites.[4][17] End-capping is a process that uses a small silylating agent to block residual silanols that were sterically hindered during the primary bonding of the C18 chains.[7][20]

Protocol 2: Column Selection and Care

  • Verify Column Type: Check your column's documentation. For acidic compounds, a modern, high-purity, end-capped C18 or a polar-embedded phase column is highly recommended. Polar-embedded phases contain groups (like amides) that help shield the silanols.[21]

  • Consider a New Column: If you are using an older or non-end-capped column, switching to a modern equivalent is often the most effective solution.

  • Use a Guard Column: A guard column protects the analytical column from strongly adsorbed sample components that can create active sites and contribute to tailing. If the guard column becomes contaminated, replacing it is a cost-effective way to restore performance.

Expected Outcome: Switching to a high-quality, end-capped column should dramatically improve peak shape for polar and ionizable compounds.

Metal Chelation

Causality: The carboxylate group of your analyte can act as a chelating agent, binding to metal ions present in the system. This interaction creates an alternative retention mechanism, leading to severe peak tailing.[7][12] These metal ions can leach from stainless steel components like frits, tubing, or even the instrument itself, especially under acidic, halide-containing mobile phases.[11][22]

Protocol 3: System Passivation and Hardware Considerations

  • Passivate the System: If metal contamination is suspected, flush the entire HPLC system (with the column removed) with a chelating agent. A common method involves flushing with:

    • Water (20 min)

    • 100% Isopropanol (20 min)

    • 100% Dichloromethane (20 min)

    • 100% Isopropanol (20 min)

    • Water (20 min)

    • Followed by a solution of 0.1% EDTA or Citric Acid for 1-2 hours to chelate and remove metal ions.

    • Finally, flush thoroughly with your mobile phase (without buffer salts) before re-installing the column.

  • Use Bio-Inert Hardware: For robust, long-term solutions, consider using an HPLC system with PEEK or MP35N components in the flow path.[12] MaxPeak Premier (Waters) or similar technologies are designed to create a barrier between the mobile phase and metal surfaces, preventing these interactions.[23]

Expected Outcome: Passivation can temporarily restore peak shape if metal contamination is the issue. Using inert hardware provides a more permanent solution.

Part 2: Systemic & Physical Issues (All Peaks Tail)

Extra-Column Volume

Causality: Any volume between the injector and the detector outside of the column itself contributes to "extra-column band broadening." This "dead volume" allows the sample band to spread, which often manifests as tailing, particularly for early-eluting peaks.[24][25]

Protocol 4: Minimizing Dead Volume

  • Check Fittings: Ensure all fittings are properly seated. For PEEK fittings, do not overtighten. For Swagelok-type fittings, ensure the ferrule is correctly compressed and not creating a gap.

  • Minimize Tubing: Use the shortest possible length of connection tubing with the smallest internal diameter (ID) appropriate for your system (e.g., 0.005" or 0.125 mm ID).[25]

  • Inspect the Flow Cell: Ensure you are using the correct flow cell for your application. High-sensitivity or microbore flow cells have lower volumes.

Expected Outcome: Sharper, more symmetrical peaks for all compounds in the chromatogram.

Column Health

Causality: Over time, columns can develop physical issues. A partially blocked inlet frit can distort the flow path, causing all peaks to tail or split.[15] A void at the head of the column, caused by pressure shocks or dissolution of the silica bed (especially at pH > 8), creates an empty space where band broadening occurs.[26]

Protocol 5: Column Flushing and Regeneration

  • Disconnect and Check Flow: First, disconnect the column and run the pump to ensure the pressure reading is normal and flow is steady. This isolates the problem to the column.

  • Backflush the Column: Disconnect the column from the detector and connect it in the reverse direction to the injector. Flush with a series of solvents, from weak to strong (e.g., water -> methanol -> acetonitrile -> isopropanol), at a low flow rate. This can dislodge particulates from the inlet frit.[15]

  • Replace the Frit: If backflushing doesn't work, and your column design allows, carefully replace the inlet frit.

  • Replace the Column: If a void has formed or the column is irreversibly contaminated, it must be replaced.

Expected Outcome: Flushing may restore performance if the issue is a simple blockage. If a void has formed, replacement is the only solution.

Summary of Troubleshooting Strategies

SymptomPotential CauseRecommended Action
Only analyte peak tails Incorrect mobile phase pHLower pH to 2.5-3.0 with 0.1% Formic Acid.[4][8]
Secondary silanol interactionsUse a modern, high-purity, end-capped column.[17]
Metal chelationPassivate the HPLC system; use bio-inert hardware.[12]
All peaks tail Extra-column (dead) volumeUse shorter, narrower ID tubing; check all fittings.[25]
Column frit is partially blockedReverse and flush the column; replace the frit if possible.[15]
Void at column inletReplace the column.
Sample overloadReduce injection concentration or volume.[25]
Sample solvent mismatchDissolve sample in the initial mobile phase.[27]

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Aqeel, Z., & Layne, J. (n.d.). Choosing Columns for Polar Acidic Molecules. Phenomenex, Inc.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • VDS optilab. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • BenchChem. (2025). Troubleshooting Peak Tailing in Mearnsetin HPLC Analysis: A Technical Support Guide.
  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
  • McCalley, D. V. (n.d.).
  • Hawach Scientific. (2025, February 13). Stationary Phase and Surface Chemistry of HPLC Columns.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Oravec, J., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • MicroSolv Technology Corporation. (2021, December 11). Silica Hydride: A Separation Material Every Analyst Should Know About. PMC - NIH.
  • ACE HPLC Columns. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Shulpina, L., et al. (2014, November 10). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. PMC - NIH.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • YMC America, Inc. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds.
  • SilcoTek. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems.
  • Obrezkov, O. N., et al. (1991, May). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. Talanta, 38(5), 467-76.
  • BLDpharm. (n.d.). 15177-66-9|this compound.
  • PubChem. (n.d.). This compound | C10H16O4 | CID 296933.

Sources

preventing decomposition of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid (CAS: 15177-66-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, we address common challenges and questions regarding its decomposition.

Section 1: Understanding the Molecule's Stability

This compound is a dicarboxylic acid monoester. Its structure, containing both a carboxylic acid and an ethyl ester functional group attached to a cyclohexane ring, presents specific stability considerations. The primary routes of decomposition are hydrolysis of the ester and, under more extreme conditions, thermal degradation of the carboxylic acid.

Primary Decomposition Pathway: Hydrolysis

The most probable degradation pathway under typical storage conditions is the hydrolysis of the ethyl ester functional group. This reaction is catalyzed by the presence of water and can be accelerated by either acidic or basic conditions.[1][2] The presence of the free carboxylic acid group on the same molecule can potentially create a localized acidic microenvironment, which may facilitate autocatalysis of the hydrolysis reaction, especially in the presence of moisture.

The reaction proceeds as follows:

This compound + H₂O ⇌ (1R,4R)-Cyclohexane-1,4-dicarboxylic acid + Ethanol

This conversion to the parent dicarboxylic acid, (1R,4R)-Cyclohexane-1,4-dicarboxylic acid, can significantly impact experimental outcomes by altering the compound's purity, solubility, and reactivity.[3]

Secondary Decomposition Pathway: Thermal Degradation

While less common under standard storage conditions, thermal decomposition can occur at elevated temperatures. For cyclohexanecarboxylic acids, thermal degradation can lead to the formation of cyclohexene, carbon monoxide, and water, a process that can be catalyzed by acidic contaminants.[4][5] Although this is typically observed at much higher temperatures than ambient storage, it underscores the importance of temperature control.

Below is a diagram illustrating the primary degradation pathways.

DecompositionPathways cluster_main Storage Conditions A This compound B (1R,4R)-Cyclohexane-1,4-dicarboxylic acid A->B + H₂O (Moisture, Acid/Base catalysis) D Cyclohexene A->D Heat (High Temp) Catalyst (e.g., HBr) B->A Esterification (Reversible) C Ethanol E Carbon Monoxide F Water

Caption: Primary decomposition pathways for the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., clumping, oily residue) Moisture Absorption (Hygroscopicity): The carboxylic acid group can attract water, leading to clumping. This moisture can then facilitate hydrolysis, potentially forming an oily residue of ethanol and the dicarboxylic acid.1. Storage: Store in a desiccator over a strong drying agent (e.g., P₂O₅ or anhydrous CaSO₄). 2. Handling: Handle in a glove box or a controlled low-humidity environment. 3. Repurification: If clumping is severe, consider drying the material under a high vacuum.
Decreased purity over time (confirmed by HPLC, NMR) Ester Hydrolysis: This is the most likely cause of purity degradation. The rate of hydrolysis is dependent on temperature and the presence of moisture.1. Re-evaluate Storage Temperature: Ensure the compound is stored at the recommended low temperature (see FAQ section). 2. Inert Atmosphere: Store under an inert gas like argon or nitrogen to displace moist air. 3. Container Selection: Use amber glass vials with PTFE-lined caps to prevent moisture ingress and light exposure.
Inconsistent experimental results Batch-to-Batch Variability or Degradation: If the compound has started to decompose, its reactivity and solubility will change, leading to inconsistent results. The presence of the diacid impurity can interfere with subsequent reactions.1. Purity Analysis: Perform a purity check (e.g., via HPLC or NMR) on the stored material before use. 2. Aliquot Material: Upon receiving a new batch, divide it into smaller, single-use aliquots to minimize freeze-thaw cycles and exposure of the bulk material to the atmosphere.
pH shift in solutions Formation of Dicarboxylic Acid: The hydrolysis product, (1R,4R)-cyclohexane-1,4-dicarboxylic acid, is more acidic than the starting monoester, which can lower the pH of unbuffered solutions.1. Use Fresh Material: For pH-sensitive applications, use a freshly opened or recently purified batch of the compound. 2. Buffer Solutions: If the experimental protocol allows, use a buffered solution to maintain a stable pH.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability?

For maximal long-term stability, this compound should be stored under the following conditions:

  • Temperature: -20°C is recommended for long-term storage. For short-term storage (weeks), 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Container: Use a tightly sealed amber glass vial with a PTFE-lined cap.

  • Environment: Store in a desiccator or a controlled low-humidity environment.

Q2: How can I detect decomposition in my sample?

Several analytical techniques can be employed to assess the purity and detect degradation products.[6]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to quantify the parent compound and its primary degradation product, the dicarboxylic acid. A reversed-phase method would typically show the dicarboxylic acid eluting earlier than the monoester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the dicarboxylic acid. The disappearance of the characteristic ethyl ester signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and a change in the integration of the cyclohexane protons relative to the ester signals would indicate hydrolysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect the volatile hydrolysis product, ethanol. Derivatization of the carboxylic acids may be necessary for GC analysis.[7][8]

Q3: Is the compound sensitive to light?

While there is no specific data indicating extreme photosensitivity for this molecule, it is good laboratory practice to protect all reagents from light, as UV radiation can potentially initiate degradation. Storing the material in amber vials is a standard precautionary measure.

Q4: Can I store the compound in solution?

Storing the compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis, especially in protic or aqueous solvents. If a stock solution must be prepared, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or THF), store it at -20°C or -80°C under an inert atmosphere, and use it as quickly as possible.

Q5: My material has been stored at room temperature for a week. Is it still usable?

While short-term exposure to ambient temperature is not ideal, the material may still be usable depending on the humidity and light exposure during that period. It is strongly recommended to perform a purity analysis (e.g., by HPLC or NMR) to confirm its integrity before use in a critical experiment.

Section 4: Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the presence of the hydrolyzed diacid.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The parent monoester will have a longer retention time than the more polar dicarboxylic acid degradation product.

    • Calculate purity based on the relative peak areas.

Workflow for Handling and Storage

The following diagram outlines the recommended workflow for handling the compound upon receipt to maximize its shelf life.

StorageWorkflow A Receive Compound B Perform Initial Purity Check (HPLC/NMR) A->B C Purity Acceptable? B->C Yes D Contact Supplier/ Repurify B->D No E Work in Inert Atmosphere (Glove Box/Low Humidity) C->E F Aliquot into Single-Use Amber Vials E->F G Backfill with Inert Gas (Ar or N₂) F->G H Seal Tightly with PTFE-lined Caps G->H I Store at -20°C in a Desiccator H->I J For Use: Remove Single Aliquot I->J K Allow to Equilibrate to RT Before Opening J->K

Caption: Recommended workflow for handling and storage.

References
  • Allan, M., & Onyon, P. F. (1970). The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide. Journal of the Chemical Society B: Physical Organic, 715.
  • Blakley, E. R. (1974). The microbial degradation of cyclohexanecarboxylic acid: a pathway involving aromatization to form p-hydroxybenzoic acid. Canadian Journal of Microbiology, 20(10), 1297-1306.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Knapp, D. R. (1979).
  • Zhou, C., et al. (2012). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. RSC Advances, 2(23), 8867-8876.
  • Williams, R. J., & Siggia, S. (1975). Determination of Carboxylic Esters by Acid Fusion Reaction Gas Chromatography. Analytical Chemistry, 47(7), 1121-1124.
  • Allan, M., & Onyon, P. F. (1972). Catalyzed thermal decomposition of organic acids. Part 2.—Catalyzed decomposition of cyclopentane- and cycloheptane-carboxylic acids by hydrogen bromide. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 68(1), 124-129.
  • Shine, H. J. (1967). The Analysis of Carboxylic Acids and Esters. In S. Patai (Ed.), The Chemistry of Carboxylic Acids and Esters. John Wiley & Sons.
  • Clark, J. (2015). Qualitative tests for carboxylic acids and derivatives. Doc Brown's Chemistry. Retrieved from [Link]

  • Denis, J. N., et al. (1982). Method of preparing monoesters. U.S. Patent No. 4,314,071. Washington, DC: U.S.
  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Retrieved from [Link]

  • Bakulina, O., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469.
  • Hlushko, L., et al. (2020). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. Chemistry & Chemical Technology, 14(3), 335-341.
  • Chemical Synthesis Database. (n.d.). 1-ethoxycarbonyl-cyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Ram, R. N., & Singh, A. K. (2006). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Journal of Chemical Research, 2006(5), 314-316.
  • Zhang, Y., et al. (2022). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Organic & Biomolecular Chemistry, 20(4), 745-749.
  • PubChem. (n.d.). rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 1). acid derivatives: hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2022, March 6). Hydrolysis Mechanisms of Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

  • Katie Garber. (2017, March 22). Synthesis of Carboxylic Acids: Hydrolysis of Amides [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

This compound, a chiral dicarboxylic acid monoester, represents a class of molecules with significant interest in pharmaceutical and specialty chemical synthesis. Its specific stereochemistry underscores the critical need for precise and reliable analytical methods to ensure identity, purity, and quality. The validation of these analytical methods is not merely a procedural formality but a cornerstone of scientific rigor and regulatory compliance, ensuring that the data generated is accurate, reproducible, and fit for its intended purpose.

This guide provides a comparative analysis of two robust analytical techniques for the comprehensive validation of methods for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . The choice between these methods is dictated by specific analytical needs, such as the quantification of the active pharmaceutical ingredient (API), impurity profiling, or enantiomeric purity assessment. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA) guidance for industry on analytical procedures and methods validation.[1][2][3][4][5]

The Regulatory Framework: Pillars of Analytical Method Validation

Before delving into specific methodologies, it is essential to understand the fundamental parameters of analytical method validation. These parameters, established by regulatory bodies, ensure that a method is suitable for its intended use.[1][2][3][4][5] The core validation characteristics include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following sections will explore how these parameters are addressed in the context of HPLC and GC-MS methods for this compound.

Method I: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of compounds. For a chiral molecule like this compound, a chiral stationary phase (CSP) is indispensable for separating the enantiomers and for the quantification of the desired stereoisomer.

Scientific Rationale for HPLC Method Selection

The presence of a carboxylic acid and an ester functional group, along with its non-volatile nature, makes HPLC an ideal choice for the direct analysis of this compound without the need for derivatization. The chromophore in the molecule, although not strong, allows for sensitive detection using a UV detector at a low wavelength (around 210 nm). The use of a polysaccharide-based chiral stationary phase is proposed, as these are widely successful for the resolution of a broad range of chiral compounds, including carboxylic acids.

Experimental Protocol: Chiral HPLC-UV Method

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The mobile phase composition may require optimization to achieve adequate resolution between enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the mobile phase as the diluent.

4. Validation Procedures:

  • System Suitability: Before each validation run, inject a standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the theoretical plates are ≥ 2000, the tailing factor is ≤ 2.0, and the resolution between the (1R,4R) and (1S,4S) enantiomers is ≥ 1.5.

  • Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate the absence of interference at the retention time of the analyte and its enantiomer.

  • Linearity and Range: Analyze the prepared working standard solutions in triplicate. Plot the mean peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.998. The range is established from the linearity data.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD over the two days should be ≤ 3.0%.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions of the analyte.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) to assess the impact on the results. The system suitability parameters should remain within the acceptance criteria.

Method II: Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. For non-volatile and polar compounds like carboxylic acids, derivatization is a necessary step to increase volatility and thermal stability.

Scientific Rationale for GC-MS Method Selection

GC-MS is particularly well-suited for impurity profiling due to its high sensitivity and the structural information provided by the mass spectra of the analytes. For this compound, the carboxylic acid group must be derivatized, for instance, by silylation, to make the molecule amenable to GC analysis. This method would be highly effective in identifying and quantifying potential volatile and semi-volatile impurities that may not be detected by HPLC-UV.

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler for liquid injection.

2. Derivatization Procedure:

  • Accurately weigh the sample or standard into a reaction vial.

  • Add a suitable solvent (e.g., pyridine or acetonitrile) and the silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.

  • Cool the sample to room temperature before injection into the GC-MS.

3. Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

  • Oven Temperature Program: Initial temperature: 100°C, hold for 2 minutes; Ramp: 10°C/min to 280°C, hold for 10 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

4. Validation Procedures:

  • System Suitability: Inject a derivatized standard solution six times. The RSD of the peak area of the TMS-derivatized analyte should be ≤ 5.0%.

  • Specificity: Analyze a derivatized blank and spiked samples to ensure no interfering peaks are present at the retention time of the analyte derivative. Mass spectral analysis should confirm the identity of the peak.

  • Linearity and Range: Prepare and derivatize a series of at least five concentrations. The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix prior to derivatization. The recovery should be within 95.0% - 105.0%.

  • Precision:

    • Repeatability: Analyze six replicates of a single concentration. The RSD should be ≤ 5.0%.

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst. The overall RSD should be ≤ 10.0%.

  • LOD and LOQ: Determine based on a signal-to-noise ratio of 3:1 and 10:1, respectively, for a characteristic ion in the mass spectrum.

  • Robustness: Evaluate the effect of small variations in derivatization time and temperature, and GC oven temperature ramp rate.

Comparative Performance Analysis

The choice between HPLC and GC-MS will depend on the specific analytical objective. The following table provides a comparative summary of the expected performance of each method for the analysis of this compound.

Validation ParameterChiral HPLC-UV MethodGC-MS Method (with Derivatization)
Specificity High for enantiomeric separationVery high due to mass spectral data
Linearity (r²) ≥ 0.998≥ 0.995
Range Typically 1 - 100 µg/mLTypically 0.1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (%RSD) ≤ 3.0% (Intermediate)≤ 10.0% (Intermediate)
LOD ~0.1 µg/mL~0.01 µg/mL
LOQ ~0.3 µg/mL~0.05 µg/mL
Sample Preparation Simple dissolutionRequires derivatization step
Primary Application Enantiomeric purity, AssayImpurity profiling, Trace analysis

Visualizing the Validation Workflow

A systematic approach is crucial for the successful validation of any analytical method. The following diagram illustrates the logical workflow for the validation process.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Lifecycle start Define Analytical Objective (Assay, Impurity, etc.) method_dev Method Development & Optimization (HPLC or GC-MS) start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision limits LOD & LOQ precision->limits robustness Robustness limits->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis report Prepare Validation Report data_analysis->report lifecycle Method Implementation & Ongoing Lifecycle Management report->lifecycle

Caption: A generalized workflow for analytical method validation.

The decision to choose between HPLC and GC-MS often depends on the primary analytical goal. The following diagram illustrates this decision-making process.

MethodSelection cluster_choices Primary Analytical Techniques start Analytical Goal for (1R,4R)-4-(Ethoxycarbonyl) cyclohexanecarboxylic acid goal1 Enantiomeric Purity & Assay start->goal1 goal2 Impurity Profiling & Trace Analysis start->goal2 hplc Chiral HPLC-UV adv1 Advantages: - Direct analysis (no derivatization) - Robust for routine QC hplc->adv1 disadv1 Disadvantages: - Lower sensitivity than GC-MS - UV detection may not be universal for all impurities hplc->disadv1 gcms GC-MS with Derivatization adv2 Advantages: - High sensitivity (LOD/LOQ) - Definitive identification with MS gcms->adv2 disadv2 Disadvantages: - Requires derivatization step - Not suitable for non-volatile impurities gcms->disadv2 goal1->hplc Direct analysis of enantiomers goal2->gcms High sensitivity and structural elucidation

Caption: Decision matrix for selecting an analytical method.

Conclusion

The validation of analytical methods for this compound is a multifaceted process that requires a deep understanding of both the analyte's properties and the principles of analytical chemistry. Both Chiral HPLC-UV and GC-MS with derivatization offer robust and reliable platforms for the analysis of this compound.

  • Chiral HPLC-UV stands out as the preferred method for routine quality control, specifically for determining the assay and enantiomeric purity, due to its direct analysis capabilities and established robustness.

  • GC-MS , on the other hand, is the superior choice for in-depth impurity profiling and trace-level analysis, where its high sensitivity and the structural information from mass spectrometry are invaluable.

Ultimately, a comprehensive analytical strategy for this compound may involve the use of both techniques to fully characterize the drug substance and ensure its quality, safety, and efficacy. The protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate analytical methods that are scientifically sound and compliant with global regulatory expectations.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Rioux, V., Catheline, D., Bouriel, M., & Legrand, P. (1999). High performance liquid chromatography of fatty acid as naphthacyl derivatives.
  • Pietrogrande, M. C., Bacco, D., & Demaria, F. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures.
  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483.
  • SIELC Technologies. (2020, May 21). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. [Link]

Sources

A Comparative Guide to Catalysts for the Synthesis of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Cyclohexane Derivative

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. Its rigid cyclohexane core, coupled with stereochemically defined carboxylic acid and ester functionalities, makes it an ideal scaffold for constructing complex molecular architectures with precise three-dimensional orientations. The therapeutic efficacy of many drugs is intrinsically linked to their stereochemistry, necessitating synthetic routes that can deliver enantiomerically pure intermediates like the target molecule of this guide. This document provides a comparative analysis of the primary catalytic strategies employed for the synthesis of this compound, offering researchers, scientists, and drug development professionals a data-driven guide to selecting the optimal catalytic system.

The principal synthetic challenge lies in the stereoselective reduction of the prochiral aromatic ring of 4-(ethoxycarbonyl)benzoic acid or the stereoselective transformation of a prochiral or racemic cyclohexane precursor. This guide will delve into two dominant and mechanistically distinct approaches: transition metal-catalyzed asymmetric hydrogenation and chemoenzymatic kinetic resolution. We will examine the performance of leading catalysts within each class, supported by experimental data, and provide detailed protocols to enable the replication and adaptation of these methods.

I. Transition Metal-Catalyzed Asymmetric Hydrogenation: A Direct and Atom-Economical Approach

Asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral compounds.[1] This approach typically involves the direct hydrogenation of an aromatic precursor, 4-(ethoxycarbonyl)benzoic acid (mono-ethyl terephthalate), using a chiral transition metal complex. Rhodium (Rh) and Ruthenium (Ru) complexes, adorned with chiral phosphine ligands, are the workhorses in this field.[1]

The Causality Behind Catalyst Selection: Rhodium vs. Ruthenium

The choice between Rhodium and Ruthenium is dictated by the substrate and the desired reaction mechanism. Rhodium catalysts, often paired with electron-rich and conformationally rigid bisphosphine ligands like DuPhos, excel in the hydrogenation of substrates with coordinating groups near the double bond, such as enamides.[2] Ruthenium catalysts, famously complexed with ligands like BINAP, exhibit a broader substrate scope, including the hydrogenation of ketones and various functionalized olefins, and are particularly effective for the hydrogenation of aromatic and heteroaromatic compounds.[1][3] For the hydrogenation of an aromatic carboxylic acid derivative, Ruthenium-based catalysts are generally more explored due to their ability to activate the aromatic ring.

Performance Comparison of Homogeneous Catalysts

While a direct head-to-head comparison for the synthesis of this compound under identical conditions is not extensively documented in a single source, we can synthesize a comparative overview from available data on similar transformations. The following table summarizes representative performance data for Rhodium and Ruthenium catalysts in the asymmetric hydrogenation of related substrates.

Catalyst SystemLigandSubstrateS/C RatioH₂ Pressure (atm)Temp. (°C)SolventTime (h)Conversion (%)Yield (%)ee (%)Ref.
[Rh(COD)(Et-DuPhos)]BF₄(S,S)-Et-DuPhos2-Methylenesuccinamic acid100,000---->99-96 (R)[2]
Ru₂(OAc)₄[(R)-BINAP]₂(R)-BINAPGeraniol16801002095% aq. MeOH8>999796 (S)[3]
[RuCl₂(benzene)]₂/(R)-BINAP(R)-BINAPMethyl 2,2-dimethyl-3-oxobutanoate-100100CH₃OH36-96>99[4]

Note: The data presented is for analogous substrates to illustrate the general performance of these catalyst systems. S/C refers to the substrate-to-catalyst ratio.

Experimental Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol is a representative example for the in-situ preparation and use of a Ru-BINAP catalyst for the asymmetric hydrogenation of a functionalized substrate.

1. Catalyst Preparation (in-situ):

  • In a 100-mL Schlenk flask under an argon atmosphere, add [RuCl₂(benzene)]₂ (1.0 mmol) and (R)-(+)-BINAP (2.1 mmol).[3]

  • Add 50 mL of degassed toluene via cannula.

  • Heat the resulting reddish-brown suspension at 55-60°C for 10 minutes.[3]

  • Add 20 mL of degassed ethanol to the mixture. The solution will turn from a reddish-brown to a clear orange-yellow.[3]

  • To this solution, add a solution of sodium acetate (6.1 mmol) dissolved in 10 mL of hot, degassed ethanol.

  • Stir the mixture at 55-60°C for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the crude Ru(OAc)₂[(R)-BINAP] complex as a solid.[3]

2. Hydrogenation Reaction:

  • In a nitrogen-filled glovebox or under a stream of argon, charge a glass liner for an autoclave with the crude Ru(OAc)₂[(R)-BINAP] catalyst (e.g., substrate/catalyst ratio of ~1700:1).[3]

  • Add the degassed solvent (e.g., 95% aqueous methanol).

  • Add the substrate, 4-(ethoxycarbonyl)benzoic acid.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave several times with hydrogen gas.

  • Pressurize the autoclave to the desired pressure (e.g., 100 atm) with hydrogen.[3]

  • Stir the reaction mixture at the desired temperature (e.g., 20°C) for the required time (e.g., 8 hours).[3]

  • After the reaction, carefully vent the hydrogen pressure.

  • The product can be isolated and purified using standard techniques such as extraction and chromatography.

Catalytic Cycle Visualization

The mechanism of BINAP-Ru catalyzed hydrogenation can vary depending on the substrate. For ketones and related compounds, a "nonclassical metal-ligand bifunctional" mechanism is often proposed.

Catalytic_Cycle cluster_0 Asymmetric Hydrogenation Cycle (Ru-BINAP) Ru_cat [Ru(II)-BINAP] RuH2 [RuH₂(II)-BINAP] Ru_cat->RuH2 + H₂ Substrate_complex [RuH₂(II)-BINAP(Substrate)] RuH2->Substrate_complex + Substrate Product_complex [Ru(II)-BINAP(Product)] Substrate_complex->Product_complex H₂ Transfer Product_complex->Ru_cat - Product

Caption: Generalized catalytic cycle for Ru-BINAP asymmetric hydrogenation.

II. Chemoenzymatic Synthesis via Kinetic Resolution: A Highly Selective Alternative

A powerful alternative to direct asymmetric hydrogenation is the chemoenzymatic approach, which leverages the high stereoselectivity of enzymes. In this strategy, a racemic or prochiral precursor is subjected to an enzymatic transformation where one enantiomer reacts significantly faster than the other, leading to the separation of enantiomers. For the synthesis of this compound, a common method involves the kinetic resolution of a racemic mixture of cis/trans-diethyl 1,4-cyclohexanedicarboxylate or the corresponding diacid.

The Principle of Lipase-Catalyzed Kinetic Resolution

Lipases are a class of enzymes that catalyze the hydrolysis of esters.[5] In a non-aqueous environment, they can also catalyze esterification and transesterification reactions. The active site of a lipase is chiral, allowing it to differentiate between the enantiomers of a racemic substrate. This results in the preferential conversion of one enantiomer, leaving the other enantiomer unreacted.

For the synthesis of the target molecule, the kinetic resolution of racemic trans-diethyl 1,4-cyclohexanedicarboxylate can be employed. The lipase will selectively hydrolyze one of the enantiomers to the corresponding monoester, which can then be separated from the unreacted diester.

Performance of Lipases in Kinetic Resolution

The efficiency of a lipase-catalyzed kinetic resolution is determined by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value is desirable for achieving high enantiomeric excess (e.e.) of both the product and the unreacted starting material.

EnzymeSubstrateReaction TypeSolventTemp. (°C)Time (h)Conversion (%)Product ee (%)Unreacted SM ee (%)Ref.
Lipase PS (from Pseudomonas cepacia)Racemic cyclic trans-1,2-diolsTransesterification---46-519592->99[6]
Novozym 435 (Candida antarctica Lipase B)Racemic 2-substituted cycloalkanolsAcylationDiethyl ether--->99>99[7]
Lipase from Burkholderia cepaciaRacemic hydroxylactamAcetylation1,4-dioxaneRT4849>99>99[5]

Note: The data presented is for analogous cyclic substrates to illustrate the general performance of these lipases in kinetic resolutions.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Diethyl 1,4-Cyclohexanedicarboxylate

This protocol describes a general procedure for the kinetic resolution of a racemic diester using a lipase.

1. Materials:

  • Racemic diethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture or isolated trans isomer).

  • Immobilized Lipase (e.g., Novozym 435 or Lipase PS).

  • Phosphate buffer (e.g., pH 7.0).

  • Organic co-solvent (optional, e.g., t-butanol).

  • Base for pH adjustment (e.g., NaOH solution).

2. Reaction Procedure:

  • To a stirred suspension of racemic diethyl 1,4-cyclohexanedicarboxylate in phosphate buffer (and optional co-solvent), add the immobilized lipase.

  • Maintain the pH of the reaction mixture at a constant value (e.g., 7.0) by the controlled addition of a base solution using a pH-stat or manual titration. The consumption of base is indicative of the progress of the hydrolysis.

  • Monitor the reaction progress by techniques such as HPLC or GC to determine the conversion.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

  • After the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Acidify the aqueous solution to protonate the carboxylic acid group of the monoester product.

  • Extract the product and the unreacted starting material with an organic solvent.

  • Separate the monoester product from the unreacted diester by chromatography or crystallization.

  • Determine the enantiomeric excess of the product and unreacted starting material using chiral HPLC or GC.

Chemoenzymatic Workflow Visualization

Chemoenzymatic_Workflow cluster_1 Chemoenzymatic Synthesis Workflow Start Racemic Diethyl 1,4-Cyclohexanedicarboxylate Resolution Lipase-Catalyzed Kinetic Resolution Start->Resolution Separation Separation Resolution->Separation Product (1R,4R)-4-(Ethoxycarbonyl) cyclohexanecarboxylic acid Separation->Product Desired Product Unreacted Unreacted (1S,4S)-Diethyl 1,4-cyclohexanedicarboxylate Separation->Unreacted Recovered SM

Caption: Workflow for the chemoenzymatic synthesis of the target molecule.

III. Comparative Analysis and Conclusion

Both transition metal-catalyzed asymmetric hydrogenation and chemoenzymatic kinetic resolution offer viable pathways to enantiomerically enriched this compound. The choice of method depends on several factors including substrate availability, desired scale, cost of catalyst, and downstream processing considerations.

  • Asymmetric Hydrogenation offers a more direct, atom-economical route from the aromatic precursor. Ruthenium-based catalysts with chiral phosphine ligands are particularly promising for this transformation. This method is well-suited for large-scale production due to the high turnover numbers achievable with some catalyst systems. However, the development and screening of suitable metal-ligand combinations can be time-consuming, and the cost of precious metal catalysts can be a significant factor.

  • Chemoenzymatic Kinetic Resolution provides an alternative with often exceptional enantioselectivity. Lipases are robust, relatively inexpensive, and can operate under mild conditions. This method is particularly attractive when a racemic starting material is readily available. The main drawback of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%. However, the unreacted enantiomer can often be racemized and recycled, improving the overall process economy.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
  • Burk, M. J. C2-Symmetric Diphosphines: Efficient Ligands for Asymmetric Catalysis. Acc. Chem. Res.1993, 26 (4), 202–208.
  • Ohkuma, T.; Noyori, R. Asymmetric Hydrogenation of Ketones. In Comprehensive Asymmetric Catalysis; Jacobsen, E. N., Pfaltz, A., Yamamoto, H., Eds.; Springer, 2004; pp 199-246.
  • Gotor-Fernández, V.; Gotor, V. Lipases: Useful Biocatalysts for the Preparation of Pharmaceuticals. J. Mol.
  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Tanaka, M.; et al. Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety. J. Org. Chem.2007, 72 (20), 7750–7756.
  • Poletti, L.; et al. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules2021, 26 (1), 123.
  • Forró, E.; Fülöp, F. Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry2003, 14 (21), 3201-3207.
  • Forró, E.; Fülöp, F. Lipase-catalyzed kinetic resolution of (±)-trans- and cis-2-azidocycloalkanols. Tetrahedron: Asymmetry2001, 12 (17), 2379-2384.
  • Zhang, X.; et al. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. J. Org. Chem.1999, 64 (5), 1774-1775.
  • Zhang, X.; et al. Highly Enantioselective Hydrogenation of Cyclic Enol Acetates Catalyzed by a Rh-PennPhos Complex. Angew. Chem. Int. Ed.1999, 38 (4), 516-518.
  • Zhang, X.; et al. Highly enantioselective hydrogenation of ο-alkoxy tetrasubstituted enamides catalyzed by a Rh/(R,S)-JosiPhos catalyst. Org. Lett.2012, 14 (12), 3154-3157.
  • Togni, A. Asymmetric Catalysis with Chiral Ferrocenyl Ligands. In Metallocenes; Wiley-VCH, 1998; pp 685-709.
  • Chan, A. S. C.; et al. A novel system consisting of easily recyclable dendritic Ru-BINAP catalyst for asymmetric hydrogenation. Chem. Commun.2002, (16), 1782-1783.
  • Noyori, R.; Ohkuma, T. Asymmetric hydrogenation of ketones. Angew. Chem. Int. Ed.2001, 40 (1), 40-73.
  • Chen, Y.; et al. Highly Efficient Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid Using a Rh-DuPHOS Catalyst. Org. Process Res. Dev.2003, 7 (3), 331-335.
  • Forró, E.; Fülöp, F. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Commun. Chem.2024, 7, 73.
  • Burk, M. J.; et al. Rh-Catalyzed Asymmetric Hydrogenations of Enamides with the DuPHOS Ligands. J. Am. Chem. Soc.1995, 117 (16), 4423-4424.

Sources

A Comparative Guide to Determining the Enantiomeric Excess of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of modern analytical techniques for the determination of enantiomeric excess (ee) of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid, a chiral building block of significant interest in pharmaceutical synthesis. The accurate assessment of enantiomeric purity is a critical quality attribute in drug development, directly impacting therapeutic efficacy and patient safety. We will explore direct and indirect methods, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols to guide researchers in selecting the most appropriate method for their needs.

The Criticality of Enantiomeric Excess in Pharmaceutical Development

Enantiomers, non-superimposable mirror-image isomers, often exhibit distinct pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical control. Consequently, regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drug substances. For a molecule like this compound, which may serve as a precursor to an active pharmaceutical ingredient (API), ensuring high enantiomeric excess is paramount from the earliest stages of process development.

Comparative Analysis of Analytical Methodologies

The choice of analytical method for determining enantiomeric excess depends on several factors, including the physicochemical properties of the analyte, the required level of accuracy and precision, sample throughput, and available instrumentation. Here, we compare the preeminent techniques for the chiral analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). For carboxylic acids, polysaccharide-based CSPs are often the first choice due to their broad applicability and robustness.

Principle of Separation: The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives, is often effective for separating chiral carboxylic acids.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of a strong acid additive (e.g., trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group and improve peak shape.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where the analyte exhibits sufficient absorbance (e.g., 210-220 nm).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Data Presentation: Chiral HPLC Performance

ParameterTypical Value
Resolution (Rs)> 1.5
Limit of Detection (LOD)~0.1% of the minor enantiomer
Limit of Quantification (LOQ)~0.3% of the minor enantiomer
Analysis Time10-30 minutes

Workflow for Chiral HPLC Method Development

cluster_prep Sample & System Preparation cluster_dev Method Development cluster_analysis Analysis & Calculation Prep Prepare 1 mg/mL Analyte Solution Equilibrate Equilibrate HPLC System & CSP Column Prep->Equilibrate Screen Screen Mobile Phases (Hexane/IPA + Acid) Equilibrate->Screen Optimize Optimize Mobile Phase Composition & Flow Rate Screen->Optimize Inject Inject Sample Optimize->Inject Integrate Integrate Enantiomer Peaks Inject->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral HPLC Method Development.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages, including faster separations and reduced solvent consumption. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Principle of Separation: Similar to HPLC, chiral SFC relies on the differential interactions between enantiomers and a chiral stationary phase. The use of supercritical CO₂ as the mobile phase results in lower viscosity and higher diffusivity, leading to faster and more efficient separations.

Experimental Protocol: Chiral SFC

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol, ethanol) to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSPs are also widely used in SFC.

    • Mobile Phase: A mixture of supercritical CO₂ and a co-solvent (e.g., methanol, ethanol), often with an acidic or basic additive to improve peak shape.

    • Flow Rate: Typically 2-5 mL/min.

    • Back Pressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).

    • Detection: UV detection.

  • Data Analysis: The enantiomeric excess is calculated in the same manner as for HPLC.

Data Presentation: Chiral SFC vs. Chiral HPLC

FeatureChiral HPLCChiral SFC
Primary Mobile Phase Organic Solvents (e.g., Hexane)Supercritical CO₂
Analysis Time Slower (10-30 min)Faster (2-10 min)
Solvent Consumption HighLow
Environmental Impact HigherLower
Resolution Generally HighOften Higher
Indirect Method: Chiral Derivatization followed by Achiral Chromatography

This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard achiral chromatography (e.g., HPLC or GC).

Principle of Separation: The carboxylic acid group of this compound is reacted with a single enantiomer of a chiral amine or alcohol to form diastereomeric amides or esters. These diastereomers can then be separated on a conventional achiral stationary phase.

Experimental Protocol: Chiral Derivatization for HPLC Analysis

  • Derivatization Reaction:

    • In a vial, dissolve the sample (approx. 1 mg) in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., DIPEA).

    • Add an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine).

    • Allow the reaction to proceed to completion at room temperature.

  • Chromatographic Analysis:

    • Inject an aliquot of the reaction mixture directly onto a standard achiral reversed-phase HPLC column (e.g., C18).

    • Use a mobile phase gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid).

    • Monitor the separation by UV detection.

  • Data Analysis: Calculate the ratio of the diastereomer peak areas to determine the original enantiomeric excess. It is crucial to ensure that the derivatization reaction proceeds to completion and does not cause any racemization.

Workflow for Chiral Derivatization and Achiral HPLC Analysis

cluster_deriv Derivatization cluster_hplc Achiral HPLC Analysis cluster_calc Quantification React React Carboxylic Acid with Chiral Amine & Coupling Agent Inject Inject Diastereomeric Mixture React->Inject Separate Separate Diastereomers on C18 Column Inject->Separate Integrate Integrate Diastereomer Peaks Separate->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Indirect Enantiomeric Excess Determination.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA) or a chiral derivatizing agent. In the presence of a CSA, the enantiomers form transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.

Principle of Separation: The CSA interacts with the enantiomers of the analyte to form rapidly equilibrating diastereomeric solvates. This results in the splitting of one or more signals in the NMR spectrum, with the relative integration of the split signals corresponding to the enantiomeric ratio.

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.

  • Add Chiral Solvating Agent: Add an enantiomerically pure CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Acquire Final Spectrum: Obtain another ¹H NMR spectrum. The presence of the CSA should induce a separation of chemical shifts for at least one pair of protons in the enantiomers.

  • Data Analysis: Integrate the separated signals to determine the enantiomeric ratio.

Data Presentation: Comparison of Methods

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Direct separation on a CSPBroad applicability, high precisionLonger analysis time, higher solvent cost
Chiral SFC Direct separation on a CSPFast analysis, low solvent useHigher initial instrument cost
Chiral Derivatization Formation of diastereomersUses standard achiral columnsRequires complete reaction, risk of racemization
NMR with CSA Formation of diastereomeric solvatesNo separation needed, fastLower sensitivity, requires pure sample

Conclusion and Recommendations

For routine, high-throughput analysis of this compound, Chiral SFC is the recommended method due to its speed, efficiency, and reduced environmental impact. Chiral HPLC remains a robust and reliable alternative, particularly if SFC instrumentation is not available. The indirect method involving chiral derivatization is a viable option when a suitable chiral column cannot be found, but requires careful validation to ensure the derivatization process is not selective and does not induce racemization. NMR spectroscopy with a chiral solvating agent is best suited for rapid, non-separative screening of highly pure samples and for confirming the identity of the major enantiomer.

Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available resources. Method validation according to ICH guidelines is essential before implementation in a regulated environment.

References

  • Chiral Separations by Liquid Chromatography and Related Technologies. (2001). American Chemical Society. [Link]

  • Introduction to Modern Liquid Chromatography, 3rd Edition. (2010). John Wiley & Sons, Inc.. [Link]

  • Supercritical Fluid Chromatography: A Green Technology for Chiral Separations. (2015). LCGC North America. [Link]

  • Determination of Enantiomeric Excess by NMR Spectroscopy. (2001). Chemical Reviews. [Link]

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The causality behind these recommendations is rooted in the general reactivity of carboxylic acids, which can present risks of skin and eye irritation or damage.[1][2][3][4][5] Therefore, a proactive and conservative approach to personal protective equipment (PPE) is not just a recommendation but a foundational principle of safe laboratory practice.

Understanding the Hazards: A Data-Driven Approach

Based on data from analogous compounds such as Cyclohexanecarboxylic acid and its derivatives, the primary hazards associated with (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid are anticipated to be:

  • Skin Irritation: Prolonged or repeated contact can cause irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Direct contact with the eyes can lead to serious irritation or damage.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][5]

These potential hazards necessitate a comprehensive PPE strategy to create a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutionsTightly fitting safety goggles with side-shields.Nitrile or butyl rubber gloves.[6]Fully buttoned lab coat.Not generally required if handled in a well-ventilated area or chemical fume hood.
Conducting reactions and work-upsSafety goggles and a face shield.[6]Nitrile or butyl rubber gloves.[6]Chemical-resistant apron over a lab coat.Recommended if there is a potential for aerosol generation outside of a fume hood.
Handling large quantities (>100g)Safety goggles and a face shield.[6]Butyl rubber gloves for enhanced protection.[7]Chemical-resistant suit or apron.A full-face respirator with acid gas cartridges may be necessary.[8][6]
Cleaning spillsSafety goggles and a face shield.[6][9]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron.A respirator is advised, depending on the spill size and ventilation.[6]

A Deeper Dive into PPE Selection and Use

Eye and Face Protection: The Critical First Barrier

Given the potential for serious eye damage, robust eye and face protection is non-negotiable.

  • Safety Goggles: Tightly fitting safety goggles with indirect ventilation should be worn at all times to protect against splashes and dust.[8][6] Polycarbonate lenses offer excellent impact resistance.[6]

  • Face Shields: When handling larger quantities or during procedures with a higher risk of splashing, a face shield must be worn in addition to safety goggles to provide full-face protection.[6][9]

Hand Protection: Selecting the Right Glove

The choice of glove material is critical for preventing skin contact.

  • Nitrile Gloves: For handling small quantities and for short-term splash protection, nitrile gloves are a suitable option.[9][10][11] They offer good resistance to weak acids and provide good dexterity.[12] However, it is crucial to change them immediately upon contamination.[11]

  • Butyl Rubber Gloves: For handling larger quantities or for prolonged contact, butyl rubber gloves are highly recommended.[13][7] They provide superior resistance to a wider range of chemicals, including many acids.[13][7]

Glove Selection Logic

Start Assess Task Risk Small_Quantity Small Quantity / Low Splash Potential Start->Small_Quantity Low Risk Large_Quantity Large Quantity / High Splash Potential Start->Large_Quantity High Risk Nitrile Nitrile Gloves Small_Quantity->Nitrile Butyl Butyl Rubber Gloves Large_Quantity->Butyl

Caption: Risk-based glove selection workflow.

Body Protection: Beyond the Lab Coat

A standard lab coat is the minimum requirement. However, for procedures with a higher risk of splashes, additional protection is necessary. A chemical-resistant apron worn over the lab coat provides an extra layer of defense. For large-scale operations, a chemical-resistant suit may be warranted.

Respiratory Protection: When to Escalate

In most laboratory settings, handling this compound in a well-ventilated area or a certified chemical fume hood will provide adequate respiratory protection.[1][8] However, if the exposure limits are exceeded or if irritation is experienced, a respirator is necessary.[8] For significant aerosol generation or in the event of a large spill, a full-face respirator with acid gas cartridges should be used.[8][6]

Procedural Guidance: Donning, Doffing, and Disposal

Step-by-Step PPE Protocol

cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Standard PPE donning and doffing procedure.

Decontamination and Disposal: A Critical Final Step

Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated, sealed container for chemical waste.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[8] Follow your institution's specific guidelines for chemical waste disposal. Do not pour down the drain.[8]

  • Spill Cleanup: In the event of a spill, evacuate the area and ensure adequate ventilation.[1][8] Use an appropriate absorbent material to contain the spill, then collect it into a sealed container for hazardous waste disposal.[8]

Conclusion: Fostering a Culture of Safety

The principles outlined in this guide are designed to empower researchers with the knowledge to handle this compound safely and effectively. By understanding the potential hazards and diligently applying these PPE protocols, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most current safety data available.

References

  • Chem Service. (2016-02-22). SAFETY DATA SHEET. [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. [Link]

  • iChemical. (2020-04-02). Safety Data Sheet (SDS). [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • LeelineWork. (2025-01-07). What PPE Should You Wear When Handling Acid 2026?. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). (1r,4r)-4-Formylcyclohexane-1-carboxylic acid. PubChem. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015-05-03). PUBLIC REPORT Cyclohexanecarboxylic acid, 3-methyl-, methyl ester. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. [Link]

  • PowerPak. (2023-12-14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • Quicktest. (2022-08-26). Safety equipment, PPE, for handling acids. [Link]

  • Quora. (2022-11-14). What are personal protective equipment requirements for handling hazardous chemicals during production?. [Link]

  • Synerzine. (2018-06-22). Cyclohexanecarboxylic acid. [Link]

  • Tasco-Safety.com. (n.d.). Work Gloves Chemical Glove Chart. [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.